GR 55562 dihydrochloride
描述
属性
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWJHYQFQONBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GR 55562 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with a notable preference for the 5-HT1B subtype.[1] This technical guide provides a comprehensive overview of the mechanism of action of GR 55562, detailing its interaction with target receptors and the subsequent impact on intracellular signaling cascades. The document synthesizes available quantitative data, outlines key experimental protocols for its characterization, and presents visual representations of its molecular interactions and experimental evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the serotonergic system.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. Among these, the 5-HT1B and 5-HT1D receptors have garnered significant attention as therapeutic targets for various neurological and psychiatric disorders. This compound has emerged as a key pharmacological tool for investigating the roles of these receptors due to its selective antagonist properties. It acts as a competitive and silent antagonist, effectively blocking the actions of endogenous serotonin and other agonists at these receptor sites.[1] Understanding the precise mechanism of action of GR 55562 is paramount for its application in preclinical research and for the development of novel therapeutics targeting the 5-HT1B/1D receptors.
Mechanism of Action: Competitive Antagonism at 5-HT1B/1D Receptors
GR 55562 exerts its pharmacological effects through competitive antagonism of 5-HT1B and 5-HT1D receptors. This means that it binds to the same site on the receptor as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, GR 55562 prevents serotonin from binding and initiating downstream signaling events. The antagonism is reversible, and its effects can be overcome by increasing the concentration of the agonist.
Receptor Selectivity
GR 55562 exhibits a higher affinity for the 5-HT1B receptor compared to the 5-HT1D receptor, with approximately a 10-fold selectivity for the former.[1] This selectivity makes it a valuable tool for dissecting the specific physiological roles of the 5-HT1B receptor subtype.
Signaling Pathways Modulated by GR 55562
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the activation of these receptors, GR 55562 prevents this Gαi/o-mediated inhibition, thereby maintaining adenylyl cyclase activity and cAMP levels in the presence of an agonist.
Furthermore, agonist activation of 5-HT1B/1D receptors can lead to the modulation of ion channel activity and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. GR 55562, by preventing the initial receptor activation, effectively blocks these downstream cellular responses.
Quantitative Pharmacological Data
The affinity and potency of GR 55562 have been determined in various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Binding Affinities of GR 55562
| Receptor | Preparation | Radioligand | Parameter | Value | Reference |
| Human 5-HT1B | Cloned | [3H]-GR 125743 | pKi | 7.4 | [2] |
| Human 5-HT1D | Cloned | [3H]-GR 125743 | pKi | 6.2 | [2] |
| Human 5-HT1B | Cloned | Not Specified | pKB | 7.3 | [3] |
| Human 5-HT1D | Cloned | Not Specified | pKB | 6.3 | [3] |
Table 2: Functional Potency of GR 55562
| Assay | Tissue/Cell Line | Agonist | Parameter | Value | Reference |
| Contraction Assay | Human Pulmonary Resistance Arteries | 5-HT | pEC10 | 7.26 | [2] |
Experimental Protocols
The characterization of GR 55562 involves a variety of in vitro pharmacological assays. The following sections provide an overview of the methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of GR 55562 for 5-HT1B and 5-HT1D receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptors.
-
Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [3H]-GR 125743) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled GR 55562.
-
Incubation: The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the ability of GR 55562 to antagonize agonist-induced G-protein activation.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the target receptor are used.
-
Assay Conditions: Membranes are incubated with a fixed concentration of an agonist (e.g., 5-HT) and varying concentrations of GR 55562 in the presence of GDP and [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Separation: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The ability of GR 55562 to inhibit the agonist-stimulated increase in [35S]GTPγS binding is measured, and the IC50 value is determined.
Objective: To determine the effect of GR 55562 on agonist-mediated inhibition of adenylyl cyclase.
General Protocol:
-
Cell Culture: Whole cells expressing the 5-HT1B or 5-HT1D receptor are used.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are treated with forskolin (to stimulate adenylyl cyclase), an agonist (to inhibit adenylyl cyclase via the Gαi/o pathway), and varying concentrations of GR 55562.
-
Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The ability of GR 55562 to reverse the agonist-induced decrease in cAMP levels is determined, and the IC50 is calculated.
In Vitro Electrophysiology
Objective: To investigate the effect of GR 55562 on neuronal activity modulated by 5-HT1B/1D receptors.
General Protocol:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.
-
Recording: Whole-cell patch-clamp or field potential recordings are performed on neurons within the slice.
-
Drug Application: A 5-HT1B/1D receptor agonist is applied to the slice to induce a change in neuronal firing or synaptic transmission. Subsequently, GR 55562 is co-applied to assess its ability to block the agonist's effects.
-
Data Analysis: Changes in neuronal membrane potential, firing frequency, or synaptic currents are measured and analyzed to determine the antagonistic effect of GR 55562.
Conclusion
This compound is a well-characterized, selective, and competitive antagonist of the 5-HT1B and 5-HT1D receptors. Its mechanism of action involves the direct blockade of these receptors, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase and other downstream signaling events. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers utilizing GR 55562 to investigate the intricate roles of the 5-HT1B and 5-HT1D receptors in health and disease. Further research employing these and other advanced techniques will continue to elucidate the therapeutic potential of targeting this important component of the serotonergic system.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
GR 55562 Dihydrochloride: A Technical Guide to its Selectivity for 5-HT1B vs. 5-HT1D Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of GR 55562 dihydrochloride, a potent antagonist for the serotonin 5-HT1B and 5-HT1D receptors. This document details the binding affinities, functional activities, and the experimental protocols used to determine these characteristics, offering valuable insights for researchers in pharmacology and drug development.
Introduction to this compound
GR 55562 is a selective and competitive antagonist of the 5-HT1B and 5-HT1D serotonin receptors.[1] It is recognized as a "silent antagonist," meaning it does not exhibit intrinsic agonist activity.[1] This compound displays a notable selectivity for the 5-HT1B receptor over the 5-HT1D receptor, with an approximately 10-fold higher affinity for the former.[1] Its utility as a research tool lies in its ability to differentiate between the functions of these two closely related receptor subtypes.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of GR 55562 for human 5-HT1B and 5-HT1D receptors has been determined through radioligand binding assays. The data, presented in terms of pKi values, are summarized below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Radioligand Used | Cell Line | pKi (mean ± SEM) | Ki (nM) | Reference |
| Human 5-HT1B | [3H]GR-125743 | C6-glial cells | 7.85 | 14 | [2] |
| Human 5-HT1B | [3H]5-CT | C6-glial cells | 7.92 | 12.1 | [2] |
| Human 5-HT1B | Not Specified | Not Specified | 7.4 | - | [3] |
| Human 5-HT1D | [3H]5-CT | Cos-7 cells | 6.15 | 700 | [2] |
| Human 5-HT1D | Not Specified | Not Specified | 6.2 | - | [3] |
Functional Activity at 5-HT1B and 5-HT1D Receptors
Functional assays are crucial for determining the pharmacological action of a ligand. For G-protein coupled receptors like 5-HT1B and 5-HT1D, which are coupled to Gi/o proteins, their activation typically leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
GR 55562 has been characterized as a competitive antagonist with no agonist activity at either the human 5-HT1B (also referred to as 5-HT1Dβ) or 5-HT1D (also referred to as 5-HT1Dα) receptors. In functional assays, it does not inhibit forskolin-stimulated cAMP production on its own but can competitively block the inhibitory effect of 5-HT1B/1D agonists.
| Assay Type | Receptor Subtype | Agonist Challenged | Effect of GR 55562 | Reference |
| Inhibition of forskolin-stimulated cAMP production | Human 5-HT1Dα and 5-HT1Dβ | GR127935 and metergoline | Competitive antagonism (rightward shift of agonist concentration-response curve) | [3] |
Signaling Pathways of 5-HT1B and 5-HT1D Receptors
Both 5-HT1B and 5-HT1D receptors are Gαi/o-coupled receptors. Their activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA).
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol outlines a general method for determining the binding affinity (Ki) of GR 55562 for 5-HT1B and 5-HT1D receptors through a competition binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]5-CT or [3H]GR-125743) and a range of concentrations of GR 55562.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM 5-HT).
-
The incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (Antagonist Mode)
This protocol describes a general method to assess the antagonist activity of GR 55562 at 5-HT1B and 5-HT1D receptors by measuring its ability to block agonist-induced inhibition of cAMP production.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 55562 Dihydrochloride: A Technical Guide to a Selective 5-HT1B Silent Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 55562 dihydrochloride is a potent and selective competitive antagonist for the serotonin 1B (5-HT1B) receptor, also exhibiting a notable affinity for the 5-HT1D receptor.[1] Classified as a "silent" antagonist, GR 55562 demonstrates the ability to block the receptor without initiating an intrinsic signaling cascade, a characteristic that distinguishes it from partial agonists or inverse agonists.[1] This property makes it an invaluable tool in pharmacological research for elucidating the physiological and pathological roles of the 5-HT1B receptor. This technical guide provides a comprehensive overview of GR 55562, including its binding profile, functional effects, and the experimental protocols utilized for its characterization.
Core Properties of this compound
GR 55562 is a benzamide derivative with high affinity and selectivity for the human 5-HT1B receptor. Its selectivity for the 5-HT1B receptor is approximately 10-fold higher than for the 5-HT1D receptor.[1] The compound has weak affinity for other serotonin receptor subtypes, rendering it a precise tool for investigating 5-HT1B-mediated processes.[1]
Data Presentation: Quantitative Analysis
The binding affinities and functional potencies of this compound across various receptor subtypes are summarized below. These values have been compiled from multiple studies to provide a comparative overview.
| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |
| 5-HT1B | pKB | 7.3 | Human | Functional Assay | [1] |
| 5-HT1D | pKB | 6.3 | Human | Functional Assay | [1] |
| 5-HT1A | pKi | 6.07 | Human | Radioligand Binding | [2] |
| 5-HT1B | Ki | ~50 nM | Human | Radioligand Binding | Inferred from pKB |
| 5-HT1D | Ki | ~500 nM | Human | Radioligand Binding | Inferred from pKB |
Note: pKB and pKi values have been converted to approximate Ki values for comparative purposes (Ki = 10^(-pX)).
Signaling Pathways and Mechanism of Action
The canonical signaling pathway initiated by 5-HT1B receptor activation involves:
-
G-protein activation: Agonist binding to the 5-HT1B receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This involves the exchange of GDP for GTP on the Gαi/o subunit.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins.
GR 55562, by preventing agonist binding, effectively blocks all of these downstream events.
Experimental Protocols
The characterization of GR 55562 as a silent antagonist involves several key experimental procedures. The following sections provide detailed methodologies for these assays.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of GR 55562 for the 5-HT1B receptor.
1. Membrane Preparation:
-
Cells stably expressing the human 5-HT1B receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled 5-HT1B receptor ligand (e.g., [3H]GR125743) and varying concentrations of GR 55562.
-
Incubations are typically carried out in a 96-well plate format at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to stimulate G-protein activation. As a silent antagonist, GR 55562 will not stimulate [35S]GTPγS binding on its own but will inhibit agonist-stimulated binding.
1. Membrane Preparation:
-
Membrane preparation is performed as described for the radioligand binding assay.
2. Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), and the test compounds.
-
To assess the antagonist effect of GR 55562, membranes are pre-incubated with varying concentrations of GR 55562, followed by the addition of a fixed concentration of a 5-HT1B receptor agonist (e.g., 5-CT).
-
The reaction is allowed to proceed at 30°C for a specific time (e.g., 60 minutes).
-
The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
3. Data Analysis:
-
The ability of GR 55562 to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its functional antagonist potency (IC50 or KB).
In Vivo Studies
GR 55562 is frequently used in preclinical in vivo models to investigate the role of 5-HT1B receptors in various physiological and pathological processes, particularly in the central nervous system.
1. Animal Models:
-
Rodent models (rats, mice) are commonly used.
-
Studies often focus on behaviors relevant to anxiety, depression, and substance abuse.
2. Administration:
-
GR 55562 can be administered systemically (e.g., intraperitoneally, subcutaneously) or directly into specific brain regions via microinjection.
-
For microinjections, animals are surgically implanted with guide cannulae targeting the brain region of interest (e.g., nucleus accumbens, ventral tegmental area).[5][6]
-
Dosages for microinjections are typically in the range of 0.1-10 µg per side.[5][6]
3. Behavioral Assessments:
-
A wide range of behavioral tests are employed to assess the effects of GR 55562 on anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and drug-seeking behavior (e.g., self-administration paradigms).
Conclusion
This compound is a well-characterized and highly selective 5-HT1B receptor silent antagonist. Its ability to block receptor function without eliciting an intrinsic response makes it an indispensable research tool for dissecting the complexities of the serotonergic system. The quantitative data on its binding affinity, coupled with established experimental protocols for its in vitro and in vivo characterization, provide a solid foundation for its application in neuroscience research and drug development.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Scientific Journey of GR 55562 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with a notable preference for the 5-HT1B subtype.[1][2] Developed by Glaxo (now GlaxoSmithKline), this small molecule has become an invaluable tool in neuroscience research, enabling the elucidation of the physiological and pathological roles of these specific serotonin receptor subtypes. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data associated with this compound, offering a comprehensive resource for researchers in pharmacology and drug development.
Discovery and History
GR 55562 is distinguished as a "silent" antagonist, meaning it does not possess intrinsic activity at the receptor, unlike some other 5-HT1B/1D ligands.[1] Its selectivity, approximately 10-fold higher for the 5-HT1B receptor over the 5-HT1D receptor, has made it a preferred tool for differentiating the specific roles of these closely related receptor subtypes.[2] Over the years, GR 55562 has been instrumental in studies investigating the role of 5-HT1B receptors in neurotransmitter release, vasoconstriction, and various behavioral paradigms.[3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride |
| Molecular Formula | C₂₃H₂₅N₃O₂ · 2HCl |
| Molecular Weight | 448.4 g/mol [1] |
| CAS Number | 172854-55-6[1] |
| Appearance | Solid |
| Solubility | Soluble in water to 100 mM[1] |
Pharmacological Data
The pharmacological profile of this compound is defined by its binding affinity and functional antagonism at serotonin receptors. The following tables summarize key quantitative data from various in vitro and in vivo studies.
In Vitro Binding Affinity and Functional Antagonism
| Parameter | Receptor | Species | Value | Reference |
| pKi | 5-HT1B | Human | 7.4 | [1] |
| pKi | 5-HT1D | Human | 6.2 | [1] |
| pKB | 5-HT1B | Human | 7.3 | |
| pKB | 5-HT1D | Human | 6.3 | |
| pA2 | 5-HT1B | Human | 7.40 ± 0.16 | [6] |
| pA2 | 5-HT1B | Human | 6.6 | [7] |
In Vivo Activity
| Study Type | Animal Model | Dose Range | Observed Effect | Reference |
| Cocaine Sensitization | Rat | 1 µ g/side (intra-VTA) | Blocked the enhancement of cocaine sensitization by a 5-HT1B agonist. | [3] |
| Cocaine Discrimination | Rat | 0.1-10 µ g/side (intra-accumbens) | Did not substitute for cocaine and did not modulate the discriminative stimulus effects of cocaine. | [4] |
Signaling Pathways
GR 55562 exerts its antagonist effect by blocking the 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. Activation of these receptors by serotonin normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, GR 55562 prevents the downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of GR 55562
The synthesis of the parent compound, 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide, has been described in the literature. The dihydrochloride salt can be prepared by treating a solution of the free base with an excess of hydrochloric acid in a suitable solvent, followed by precipitation and purification.
Experimental Workflow: Synthesis of this compound
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to GR 55562 Dihydrochloride: A Selective 5-HT1B/1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 55562 dihydrochloride (CAS Number: 159533-25-2) is a potent and selective competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] With a higher affinity for the 5-HT1B subtype, this small molecule has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of these receptors.[4][5] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound. Detailed summaries of its binding affinities and functional potencies are presented, alongside representative experimental protocols for its use in in vitro and in vivo studies. Furthermore, this document includes visualizations of the 5-HT1B receptor signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its application in research and drug development.
Chemical and Physical Properties
This compound is a synthetic compound with the chemical name 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 159533-25-2 | [3] |
| Molecular Formula | C23H25N3O2 · 2HCl | [3] |
| Molecular Weight | 448.39 g/mol | [3] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Solubility | Soluble in water to 100 mM | [3] |
| Storage | Store at 4°C, desiccated and protected from light. For long-term storage of solutions, -20°C or -80°C is recommended. | [3] |
Biological Activity and Mechanism of Action
GR 55562 acts as a silent antagonist at 5-HT1B and 5-HT1D receptors, meaning it binds to the receptor without activating it, thereby blocking the binding and subsequent action of the endogenous agonist, serotonin (5-HT).[1] It exhibits a notable selectivity for the 5-HT1B receptor over the 5-HT1D receptor, with approximately 10-fold higher affinity for the former.[5] Its activity at other 5-HT receptor subtypes is significantly lower.[1][3]
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the associated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). By antagonizing this receptor, GR 55562 prevents these downstream signaling events.
Furthermore, 5-HT1B receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. GR 55562, by blocking the receptor, can be used to investigate the role of 5-HT1B receptor-mediated signaling in cellular processes regulated by the ERK pathway.
Quantitative Data
The binding affinities and functional potencies of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity of GR 55562 at Human Serotonin Receptors
| Receptor Subtype | pKi | Ki (nM) | Assay Conditions | Reference(s) |
| 5-HT1A | 6.07 | 842 | [3H]8-OH-DPAT displacement in HeLa cell membranes | [4] |
| 5-HT1B | 7.85 | 14 | [3H]GR-125743 displacement in C6-glial cell membranes | [4] |
| 5-HT1B | 7.92 | 12.1 | [3H]5-CT displacement in C6-glial cell membranes | [4] |
| 5-HT1B | 7.5 | - | - | [4] |
| 5-HT1D | 6.15 | 700 | [3H]5-CT displacement in Cos-7 cell membranes | [4] |
Table 2: Functional Potency of GR 55562
| Receptor Subtype | pKB | Assay Type | Tissue/Cell Line | Reference(s) |
| Human 5-HT1B | 7.3 | Functional Antagonism | Cloned human receptor | [1][3] |
| Human 5-HT1D | 6.3 | Functional Antagonism | Cloned human receptor | [1][3] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clearer understanding of the molecular mechanisms and experimental applications of GR 55562, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are representative protocols for key experiments involving this compound. These are intended as a guide and may require optimization based on specific experimental conditions.
Radioligand Displacement Assay for Determination of Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of GR 55562 for the 5-HT1B receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
Radioligand: [3H]GR-125743 or [3H]5-CT.
-
This compound stock solution.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM 5-HT) for non-specific binding.
-
50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd value.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the GR 55562 concentration.
-
Determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: cAMP Accumulation
This protocol outlines a method to assess the antagonist activity of GR 55562 by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1B receptor.
-
5-HT1B receptor agonist (e.g., 5-CT).
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1B agonist (typically the EC80 concentration) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the GR 55562 concentration.
-
Determine the IC50 value of GR 55562 for the inhibition of the agonist response.
-
The antagonist potency can be expressed as a pA2 value, calculated using the Schild equation.
-
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for the investigation of 5-HT1B and 5-HT1D receptor function. Its selectivity for the 5-HT1B receptor, coupled with its silent antagonist profile, makes it an ideal compound for dissecting the roles of this receptor in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for incorporating GR 55562 into their studies.
References
- 1. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vivo and In Vitro Effects of GR 55562 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, demonstrating a roughly 10-fold higher affinity for the 5-HT1B subtype.[1] Classified as a silent antagonist, it distinguishes itself from other ligands that may exhibit partial agonist activity.[1] This selective antagonism makes GR 55562 an invaluable tool for elucidating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of GR 55562, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Pharmacological Profile
GR 55562 acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors. Its selectivity and silent antagonist profile have been characterized in numerous studies, making it a standard pharmacological tool for investigating serotonergic systems.
Quantitative Data: Receptor Binding and Functional Antagonism
The binding affinity and functional antagonism of GR 55562 have been determined across various in vitro assay systems. The following table summarizes key quantitative data from the literature.
| Parameter | Receptor Subtype | Species/System | Value | Reference |
| pKi | Human 5-HT1B | Cloned Receptors | 7.4 | [2] |
| pKi | Human 5-HT1D | Cloned Receptors | 6.2 | [2] |
| pKB | Human 5-HT1B | Cloned Receptors | 7.3 | --- |
| pKB | Human 5-HT1D | Cloned Receptors | 6.3 | --- |
| pEC10 | 5-HT Evoked Contraction | Pulmonary Resistance Arteries | 7.26 | [2] |
Note: pKi and pKB values are the negative logarithm of the inhibitor constant (Ki) and antagonist dissociation constant (KB), respectively. A higher value indicates greater binding affinity or potency.
In Vitro Methodologies
A variety of in vitro assays are employed to characterize the effects of GR 55562. These assays are crucial for determining its binding profile, functional activity, and impact on cellular signaling.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of GR 55562 for its target receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells stably transfected with human 5-HT1B or 5-HT1D receptors) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) and varying concentrations of GR 55562.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential for determining the potency of GR 55562 as an antagonist and for investigating its effects on receptor-mediated signaling.
Experimental Protocol: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins, which is a proximal event following GPCR activation.[3][4]
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Incubation: Membranes are incubated with a fixed concentration of a 5-HT1B/1D agonist (e.g., 5-CT) in the presence of varying concentrations of GR 55562. The reaction is initiated by the addition of [35S]GTPγS.
-
Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The ability of GR 55562 to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (pA2 or KB).
Experimental Protocol: cAMP Assay
-
Cell Culture: Whole cells expressing the target receptor are used.
-
Stimulation: Cells are pre-incubated with varying concentrations of GR 55562, followed by stimulation with a 5-HT1B/1D agonist in the presence of forskolin (to stimulate basal cAMP levels).
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: The ability of GR 55562 to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency.
Signaling Pathways
Caption: 5-HT1B/1D Receptor Signaling Pathway.
In Vivo Applications
In vivo studies utilizing GR 55562 have been instrumental in understanding the role of 5-HT1B and 5-HT1D receptors in various physiological and behavioral processes.
Animal Models and Experimental Designs
GR 55562 has been used in a variety of animal models to investigate its effects on conditions such as anxiety, depression, and drug addiction.
Experimental Protocol: Cocaine Discrimination in Rats
This model assesses the role of 5-HT1B receptors in the subjective effects of cocaine.[6]
-
Animals: Male Wistar rats are typically used.
-
Training: Rats are trained to discriminate between intraperitoneal injections of cocaine (e.g., 10 mg/kg) and saline in a two-lever operant conditioning chamber. Correct lever presses are reinforced with a reward (e.g., water).
-
Surgery: Once trained, rats are surgically implanted with bilateral cannulae into specific brain regions, such as the nucleus accumbens.[6]
-
Drug Administration: GR 55562 is microinjected directly into the target brain region prior to the administration of cocaine or saline.
-
Testing: The percentage of responses on the cocaine-appropriate lever is measured. Antagonism by GR 55562 would be indicated by a shift in the dose-response curve for cocaine.
Experimental Protocol: Locomotor Activity in Rats
This model is used to evaluate the effects of GR 55562 on cocaine-induced hyperactivity.[7]
-
Animals: Male Wistar rats.
-
Surgery: Bilateral cannulae are implanted into the ventral tegmental area (VTA).
-
Drug Administration: GR 55562 is microinjected into the VTA. This can be done acutely before a single cocaine injection or repeatedly during a sensitization paradigm.
-
Behavioral Measurement: Locomotor activity is recorded using automated activity chambers.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
Caption: General Workflow for In Vivo Studies.
Conclusion
This compound is a well-characterized and highly selective 5-HT1B/1D receptor antagonist. Its utility as a research tool is firmly established, enabling detailed investigation of the serotonergic system's role in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent. Future research will likely continue to leverage the specificity of GR 55562 to uncover novel therapeutic targets and strategies for a range of neurological and psychiatric disorders.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 55562 Dihydrochloride: A Technical Guide to Binding Affinity and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of GR 55562 dihydrochloride, a key pharmacological tool used in serotonin research. The focus is on its binding affinity, receptor selectivity, and the experimental methodologies used to determine these characteristics.
Overview of this compound
GR 55562 is a potent and selective antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1][2] It functions as a silent antagonist, meaning it does not possess intrinsic activity at the receptor.[1][3] Its selectivity, particularly for the 5-HT1B subtype over the 5-HT1D subtype (approximately 10-fold), makes it a valuable tool for differentiating the physiological and pathological roles of these closely related receptors.[1] GR 55562 has demonstrated only weak binding affinity for other serotonin receptor subtypes, further solidifying its utility in targeted studies.[1][3]
Binding Affinity and Potency
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value corresponds to a greater binding affinity.[4] The potency of an antagonist can also be measured in functional assays and expressed as a pA2 or pKB value.
The table below summarizes the reported binding affinities and functional potencies for this compound at various serotonin receptors.
| Receptor Subtype | Parameter | Value | Species/System | Reference |
| 5-HT1B | pKi | 7.4 | - | [2] |
| 5-HT1B | pKB | 7.3 | Human Cloned Receptor | [3] |
| 5-HT1B | pA2 | 6.6 | Human Pulmonary Artery | [5] |
| 5-HT1D | pKi | 6.2 | - | [2] |
| 5-HT1D | pKB | 6.3 | Human Cloned Receptor | [3] |
| 5-HT1A | pKi | 6.07 | HeLa Transfected Cells | [6] |
Experimental Protocols
The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays.[7][8] This methodology allows for the characterization of an unlabeled compound (the "competitor," e.g., GR 55562) by measuring its ability to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor.
Detailed Methodology: Competitive Binding Assay for GR 55562
This protocol is a representative example for determining the Ki of GR 55562 at the human 5-HT1B receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing the cloned human 5-HT1B receptor.
-
Radioligand: A high-affinity 5-HT1B receptor radioligand, such as [3H]5-Carboxamidotryptamine ([3H]5-CT), at a concentration close to its Kd value.
-
Test Compound: this compound, dissolved to create a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Detection: Liquid scintillation counter and scintillation cocktail.
2. Procedure:
-
In assay tubes, combine the cell membranes, the fixed concentration of the radioligand, and the assay buffer.
-
Add varying concentrations of GR 55562 to different sets of tubes. Include tubes for "total binding" (no competitor) and "non-specific binding" (with saturating serotonin).
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow binding to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapidly filtering the contents of each tube through the glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the "specific binding" at each concentration of GR 55562 by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percent specific binding against the log concentration of GR 55562.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[4]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Calculate the pKi by taking the negative base-10 logarithm of the Ki value.
Receptor Signaling Pathway
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[9] As a silent antagonist, GR 55562 binds to the receptor but does not initiate this signaling cascade; instead, it blocks the receptor from being activated by the endogenous agonist, serotonin (5-HT).
Conclusion
This compound is a well-characterized, selective 5-HT1B/1D receptor antagonist. Its high affinity for the 5-HT1B receptor, coupled with its nature as a silent antagonist, makes it an indispensable pharmacological tool. Understanding its binding profile and the experimental methods used for its characterization is fundamental for researchers designing experiments to probe the serotonergic system and for professionals involved in the development of novel therapeutics targeting these pathways.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]
- 3. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of the serotonin 5-HT1B and 5-HT2A receptor-mediated contraction of human pulmonary artery by the combined 5-HT1B receptor antagonist and serotonin transporter inhibitor LY393558 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 8. brieflands.com [brieflands.com]
- 9. How selective is GR 43175? Interactions with functional 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Selective 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse research applications of selective 5-HT1B receptor antagonists. These compounds represent a significant area of interest in neuropharmacology due to their potential therapeutic effects in a range of central nervous system (CNS) disorders. This document provides a comprehensive overview of their mechanism of action, key experimental findings, and detailed methodologies for their evaluation, presented in a format tailored for the scientific community.
Introduction to 5-HT1B Receptors and the Rationale for Antagonism
The serotonin 1B receptor (5-HT1B) is a G-protein coupled receptor (GPCR) predominantly located on presynaptic nerve terminals in the CNS.[1] As an autoreceptor on serotonergic neurons, its activation by serotonin leads to feedback inhibition, reducing serotonin synthesis and release.[2] 5-HT1B receptors also function as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters such as dopamine, acetylcholine, and glutamate.[1][3]
The blockade of these inhibitory 5-HT1B autoreceptors by selective antagonists is hypothesized to increase synaptic serotonin levels, a mechanism that could offer a more rapid onset of action compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs).[4][5] Furthermore, by influencing other neurotransmitter systems, 5-HT1B antagonists are being investigated for their potential in treating anxiety disorders, substance abuse, and other neurological conditions.[3][6]
Quantitative Data on Selective 5-HT1B Antagonists
The development of selective 5-HT1B antagonists has been crucial for elucidating the role of this receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key selective antagonists.
| Compound | Receptor | Species | Ki (nM) | pKi | Reference(s) |
| AR-A000002 | 5-HT1B | Guinea Pig (recombinant) | 0.47 | - | [7] |
| 5-HT1B/1D | Guinea Pig (cortex) | 0.24 | - | [7] | |
| 5-HT1D | Guinea Pig | 5 | - | [7] | |
| 5-HT1B/1D | Rat (cortex) | 20 | - | [7] | |
| 5-HT1A | Rat (hippocampus) | 3070 | - | [7] | |
| 5-HT2A | Rat (cortex) | 339 | - | [7] | |
| Dopamine D2 | - | 330 | - | [7] | |
| α1-Adrenoceptor | - | 490 | - | [7] | |
| SB-224289 | 5-HT1B | Human | - | 8.16 ± 0.06 | [4][8] |
| 5-HT1B | Human (cloned) | - | 8.2 | ||
| 5-HT1D | Human | >60-fold selectivity vs 5-HT1B | - | ||
| GR-127935 | 5-HT1B | Human | - | - | |
| 5-HT1D | Human | - | - |
| Compound | Assay | Species/System | Potency (nM) | Parameter | Reference(s) |
| AR-A000002 | Functional Assay | Guinea Pig 5-HT1B Receptor | 4.5 | EC50 | [7] |
| SB-224289 | GTPγS Binding Assay | Human 5-HT1B Receptors (CHO cells) | - | pEC50 = 7.9 ± 0.1 | [9] |
| Agonist Challenge Assay | Guinea Pig Brain Cortex Slices | - | pA2 = 8.4 ± 0.2 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is essential for a clear understanding of 5-HT1B antagonist research. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for the discovery and characterization of these compounds.
Caption: 5-HT1B Receptor Signaling Cascade.
Caption: Drug Discovery Workflow for 5-HT1B Antagonists.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize selective 5-HT1B antagonists.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-GR125743).
-
Test compounds (selective 5-HT1B antagonists).
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin or a known 5-HT1B ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To assess the functional activity of a compound as an antagonist or inverse agonist at the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
5-HT1B receptor agonist (e.g., 5-CT).
-
Test compounds (selective 5-HT1B antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations.
-
Add a fixed concentration of the 5-HT1B agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Data is expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Determine the IC50 value for the antagonist.
Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the 5-HT1B receptor.
-
Forskolin (to stimulate adenylate cyclase).
-
5-HT1B receptor agonist.
-
Test compounds (selective 5-HT1B antagonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Multi-well plates.
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of the 5-HT1B agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
The antagonist effect is observed as a reversal of the agonist-induced decrease in cAMP levels.
-
Determine the IC50 or EC50 value for the antagonist.
In Vivo Assays
Objective: To measure the effect of a selective 5-HT1B antagonist on extracellular serotonin levels in specific brain regions of freely moving animals.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED) system.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (selective 5-HT1B antagonist).
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus) of the anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the selective 5-HT1B antagonist systemically (e.g., i.p., s.c.) or locally via the probe.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline serotonin levels.
Depression: Forced Swim Test
Objective: To assess the antidepressant-like effects of a selective 5-HT1B antagonist.
Procedure:
-
Individually place animals (mice or rats) in a cylinder of water from which they cannot escape.
-
Record the total duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
Administer the test compound at various doses prior to the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Anxiety: Elevated Plus Maze
Objective: To evaluate the anxiolytic-like effects of a selective 5-HT1B antagonist.
Procedure:
-
The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Place the animal in the center of the maze.
-
Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.
-
Administer the test compound prior to the test.
-
An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.
Substance Abuse: Cocaine Self-Administration
Objective: To investigate the effect of a selective 5-HT1B antagonist on the reinforcing properties of cocaine.
Procedure:
-
Surgically implant an intravenous catheter into the jugular vein of the animal.
-
Train the animal to press a lever to receive an infusion of cocaine.
-
Once a stable pattern of self-administration is established, pre-treat the animal with the selective 5-HT1B antagonist.
-
Measure the number of lever presses and cocaine infusions during the session.
-
A decrease in cocaine self-administration can indicate a reduction in the reinforcing effects of the drug.
Conclusion
Selective 5-HT1B antagonists are a promising class of compounds with significant potential for the treatment of various CNS disorders. Their unique mechanism of action, which involves the disinhibition of serotonin release and modulation of other neurotransmitter systems, provides a strong rationale for their continued investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of these important therapeutic agents. As research progresses, the full therapeutic potential of selective 5-HT1B antagonists will likely be further elucidated, offering new hope for patients with challenging neurological and psychiatric conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GR 55562 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist, in cell culture experiments. Detailed protocols, quantitative data, and visual diagrams of the signaling pathway and experimental workflow are included to facilitate its application in research settings.
Product Information
-
Name: this compound
-
Synonyms: 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride
-
Molecular Formula: C₂₃H₂₅N₃O₂ · 2HCl
-
Molecular Weight: 448.39 g/mol
-
Mechanism of Action: GR 55562 is a selective and competitive silent antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][2] It exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1][2]
Quantitative Data
The following table summarizes the binding affinities and functional potency of this compound for human serotonin receptors.
| Parameter | Receptor | Value | Notes |
| pKi | 5-HT1B | 7.4 | Binding affinity for human cloned receptors.[3] |
| pKi | 5-HT1D | 6.2 | Binding affinity for human cloned receptors.[3] |
| pKB | 5-HT1B | 7.3 | Antagonist dissociation constant at human cloned receptors. |
| pKB | 5-HT1D | 6.3 | Antagonist dissociation constant at human cloned receptors. |
| pEC10 | 5-HT Receptors | 7.26 | Inhibition of 5-HT evoked contraction in pulmonary resistance arteries.[3] |
Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. As an antagonist, GR 55562 blocks the downstream signaling cascade initiated by the binding of serotonin (5-HT) to the 5-HT1B receptor.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell culture. It is recommended to optimize parameters such as cell line, seeding density, and incubation times for your specific experimental setup.
1. Preparation of Stock Solution
This compound is soluble in water up to 100 mM.[3]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile, nuclease-free water. For example, to a 1 mg vial (assuming a molecular weight of 448.39 g/mol ), add 223.02 µL of water.
-
Vortex to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
2. Cell Culture and Treatment
This protocol provides an example for treating a human colorectal adenocarcinoma cell line (e.g., HT-29) or a neuronal cell line (e.g., Neuro2A) with GR 55562.
-
Materials:
-
Cultured cells (e.g., HT-29 or Neuro2A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment. For example, for a 96-well plate, a starting density of 5,000-10,000 cells per well is common.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
Treatment:
-
Prepare working solutions of GR 55562 by diluting the stock solution in complete cell culture medium to the desired final concentrations. A typical concentration range to test for a 5-HT1B antagonist is between 1 µM and 10 µM.
-
For antagonist studies, pre-incubate the cells with the desired concentrations of GR 55562 for 30-60 minutes before adding a 5-HT1B receptor agonist (e.g., serotonin or a selective agonist).
-
For studies investigating the intrinsic effects of the antagonist, add the GR 55562 working solutions directly to the cells.
-
Include appropriate controls: vehicle control (medium with the same concentration of the solvent used for the stock solution) and untreated control.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with the desired downstream assay to assess the effects of GR 55562 (e.g., cell viability assay, apoptosis assay, western blot for signaling proteins).
-
3. Cell Viability (MTT) Assay
This protocol describes a method to assess changes in cell viability after treatment with GR 55562.
-
Materials:
-
Cells treated with GR 55562 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of GR 55562 in cell culture.
References
Application Notes and Protocols for In Vivo Dissolution of GR 55562 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 55562 dihydrochloride is a selective antagonist of the 5-HT1B receptor, making it a valuable tool for neuroscience research, particularly in studies related to nerve diseases.[1][2][3] Proper dissolution and formulation are critical for ensuring accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions suitable for in vivo administration.
Physicochemical Properties and Solubility
This compound is a solid, off-white to light yellow powder.[1] It is a synthetic compound with a molecular weight of approximately 448.39 g/mol .[1][4]
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. For in vivo studies, sterile, isotonic solutions are paramount.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 44.8[1] - 100[4][5][6] | ~99.91[1] - 100[5][6] | Ultrasonic assistance may be required for dissolution.[1] |
| DMSO | 10 | - | For in vitro stock solutions. |
Recommended Protocol for In Vivo Solution Preparation (Aqueous Vehicle)
This protocol outlines the steps for preparing a sterile aqueous solution of this compound for parenteral administration in animal models.
Materials
-
This compound powder
-
Sterile, pyrogen-free Water for Injection (WFI) or sterile 0.9% Sodium Chloride (saline)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
pH meter and sterile pH adjustment solutions (e.g., sterile 0.1 N HCl and 0.1 N NaOH), if necessary
Experimental Protocol
-
Calculate the Required Amount: Determine the desired concentration and final volume of the solution. Calculate the mass of this compound needed.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound and transfer it to a sterile conical tube.
-
Initial Dissolution: Add the desired volume of sterile WFI or saline to the conical tube.
-
Vortexing: Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved after vortexing, place the tube in an ultrasonic water bath. Sonicate in short bursts, monitoring the solution until it becomes clear. Avoid excessive heating of the solution.[1]
-
pH Measurement and Adjustment (if necessary): For parenteral administration, the pH of the final solution should be close to physiological pH (7.2-7.4). Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH using sterile 0.1 N HCl or 0.1 N NaOH. Add the adjustment solutions dropwise while gently mixing and monitoring the pH.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile, sealed vial. This step removes any potential microbial contamination.
-
Final Inspection and Storage: Visually inspect the final solution for any particulates or precipitation. The solution should be clear and colorless. For storage, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protected from light. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is recommended.[1]
Storage and Stability
-
Solid Compound: Store at 4°C under nitrogen and away from moisture.[1]
-
Stock Solutions: When stored in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always store solutions under nitrogen and away from moisture to prevent degradation.[1]
In Vivo Administration Example
For intracranial injections in rats, GR 55562 has been administered at a volume of 0.2 µL per side.[1] The vehicle used for such studies is often sterile saline or artificial cerebrospinal fluid (aCSF).
Signaling Pathway of 5-HT1B Receptor
GR 55562 acts as an antagonist at the 5-HT1B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling cascades, including protein kinase A (PKA) activity.
Caption: 5-HT1B receptor signaling pathway and the antagonistic action of GR 55562.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing this compound for in vivo studies.
Caption: Workflow for preparing this compound solution for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. scielo.br [scielo.br]
- 4. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 5. researchgate.net [researchgate.net]
- 6. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 55562 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of GR 55562, a selective 5-HT1B/1D receptor antagonist, in electrophysiological studies. This document includes recommended concentrations, detailed experimental protocols for whole-cell patch-clamp recordings in acute brain slices, and an overview of the relevant signaling pathways.
Introduction
GR 55562 is a potent and selective silent antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1] With a 10-fold higher affinity for the 5-HT1B subtype, it is an invaluable tool for investigating the physiological and pathological roles of these receptors in the central and peripheral nervous systems.[1] Electrophysiology, a key technique for studying neuronal function, can be effectively combined with GR 55562 to dissect the contribution of 5-HT1B/1D receptors to synaptic transmission and neuronal excitability.
Quantitative Data Summary
The following table summarizes the recommended concentrations of GR 55562 for various electrophysiological applications based on published literature. It is important to note that the optimal concentration may vary depending on the specific experimental conditions, including the tissue preparation, recording configuration, and the concentration of the agonist being antagonized.
| Application | Tissue/Cell Type | Preparation | Recording Method | GR 55562 Concentration | Agonist (if applicable) | Reference |
| Antagonism of 5-HT1B receptor-mediated effects | Rat Hippocampal Slices | Acute Slices | Whole-Cell Patch-Clamp | 10 µM | CP 93129, 5-CT | [2] |
| Inhibition of 5-HT evoked contraction | Sheep Pulmonary Arterial Rings | Isolated Tissue | Isometric Tension Recording | 1 µM | Serotonin (5-HT) |
Pharmacological Profile of GR 55562:
| Parameter | Value | Receptor Subtype | Species | Reference |
| pKB | 7.3 | 5-HT1B | Human (cloned) | [3] |
| pKB | 6.3 | 5-HT1D | Human (cloned) | [3] |
Signaling Pathway
GR 55562 acts by blocking the canonical signaling pathway of 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The downstream effects of this cascade include the modulation of ion channel activity, such as an increase in potassium (K+) conductance and a decrease in calcium (Ca2+) conductance, which ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.
Experimental Protocols
This section provides a detailed protocol for performing whole-cell patch-clamp recordings from neurons in acute hippocampal slices to study the effects of GR 55562.
Materials and Reagents
-
Animals: C57BL/6 mice or Wistar rats (postnatal day 15-30)
-
GR 55562 dihydrochloride: (Tocris, Cat. No. 1054 or equivalent)[3]
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose. The solution should be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose. Chilled to 4°C and bubbled with carbogen.
-
Internal Solution for Patch Pipettes (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Other Reagents: Isoflurane or other suitable anesthetic.
Equipment
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Incubation chamber for slices
-
Upright microscope with DIC optics and infrared illumination
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Perfusion system
Experimental Workflow
Step-by-Step Protocol
1. Acute Brain Slice Preparation
-
Anesthetize the animal using isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-bubbled cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (300-400 µm thick) containing the region of interest (e.g., hippocampus).
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.
2. Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons in the desired brain region using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
3. Application of GR 55562
-
Prepare a stock solution of GR 55562 in water or DMSO. Note that the dihydrochloride salt of GR 55562 is soluble in water up to 100 mM.[4]
-
Dilute the stock solution to the final desired concentration in the perfusion aCSF immediately before use.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials) or neuronal excitability (e.g., firing pattern in response to current injections) for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the aCSF containing GR 55562.
-
Continue recording for a sufficient duration to observe the full effect of the antagonist (e.g., 10-20 minutes).
-
To study the antagonism of a 5-HT1B receptor agonist, first apply the agonist to establish its effect, then co-apply the agonist with GR 55562, or pre-incubate the slice with GR 55562 before applying the agonist.
4. Data Analysis
-
Analyze the recorded electrophysiological data using appropriate software (e.g., Clampfit, Igor Pro).
-
Compare the parameters of interest (e.g., amplitude and frequency of synaptic events, firing frequency, membrane potential) before and after the application of GR 55562.
-
Perform statistical analysis to determine the significance of any observed effects.
Concluding Remarks
GR 55562 is a powerful pharmacological tool for elucidating the role of 5-HT1B and 5-HT1D receptors in neuronal function. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute electrophysiological experiments using this selective antagonist. As with any pharmacological study, it is crucial to perform appropriate control experiments and to consider the specific characteristics of the experimental preparation when determining the optimal concentration and application method for GR 55562.
References
GR 55562 Dihydrochloride: A Tool for Investigating Serotonergic Modulation of Glutamate Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GR 55562 dihydrochloride is a potent and selective antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1][2] With a higher affinity for the 5-HT1B subtype, this compound serves as a critical pharmacological tool for elucidating the role of these receptors in various physiological and pathological processes.[1][3] Of particular interest to neuroscientists is the involvement of 5-HT1B/1D receptors in the modulation of neurotransmitter release. Growing evidence indicates that these receptors, primarily located on presynaptic terminals, act as inhibitory heteroreceptors on glutamatergic neurons, thereby regulating the release of glutamate, the principal excitatory neurotransmitter in the central nervous system.[4][5]
These application notes provide a comprehensive overview of the use of this compound in studying the serotonergic modulation of glutamate transmission. This document offers detailed experimental protocols, quantitative data, and visual representations of signaling pathways and experimental workflows to guide researchers in their investigations.
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) exerts its influence on glutamatergic neurotransmission through a variety of receptor subtypes. The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that, upon activation by 5-HT or selective agonists, couple to inhibitory Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.[5]
On presynaptic glutamatergic terminals, the activation of 5-HT1B/1D receptors leads to a reduction in glutamate release.[4][5] This inhibitory effect is thought to be mediated by the inhibition of voltage-gated calcium channels, which are essential for the fusion of synaptic vesicles containing glutamate with the presynaptic membrane.[6] By blocking these receptors, this compound prevents the inhibitory action of 5-HT and 5-HT1B/1D agonists, thus restoring or enhancing glutamate release. This makes GR 55562 an invaluable tool for studying the physiological and pathological implications of this modulatory pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound and its interaction with 5-HT1B/1D receptors in the context of glutamate transmission.
| Parameter | Receptor Subtype | Value | Species | Reference |
| pKi | 5-HT1B | 7.4 | Human (cloned) | [3] |
| 5-HT1D | 6.2 | Human (cloned) | [3] | |
| pKB | 5-HT1B | 7.3 | Human (cloned) | [7] |
| 5-HT1D | 6.3 | Human (cloned) | [7] |
Table 1: Binding Affinity of this compound for Human 5-HT1B and 5-HT1D Receptors. This table provides the negative logarithm of the inhibitor constant (pKi) and the antagonist dissociation constant (pKB), indicating the high affinity of GR 55562 for the 5-HT1B receptor.
| Agonist | Parameter | Value | Preparation | Reference |
| 5-HT | EC50 (inhibition of glutamate overflow) | 2.9 nM | Human neocortical synaptosomes | [4] |
| Sumatriptan | EC50 (inhibition of glutamate overflow) | 6.4 nM | Human neocortical synaptosomes | [4] |
| CP93129 | Inhibition of eEPSCs | 55.6 ± 8.9% | Rat medullary dorsal horn slices | [3] |
| Sumatriptan | Inhibition of eEPSCs | 54.4 ± 5.6% | Rat medullary dorsal horn slices | [3] |
Table 2: Agonist-Mediated Inhibition of Glutamate Release. This table presents the potency of 5-HT and the 5-HT1B/1D agonist sumatriptan in inhibiting glutamate release, and the extent of inhibition of excitatory postsynaptic currents (eEPSCs) by the 5-HT1B agonist CP93129 and sumatriptan.
| Antagonist | Agonist | Effect | Concentration | Preparation | Reference |
| GR 55562 | 5-HT | Attenuated the inhibitory effect on eEPSCs | 10 µM | Rat bed nucleus of the stria terminalis slices | [4] |
| GR 55562 | Sumatriptan | Blocked the inhibitory effect on eEPSCs | 10 µM | Rat bed nucleus of the stria terminalis slices | [4] |
| GR 55562 | CP93129 | Significantly occluded the inhibition of EPSCs | 30 µM | Rat medullary dorsal horn slices | [3] |
Table 3: Antagonism of Agonist-Induced Inhibition of Glutamate Transmission by GR 55562. This table highlights the efficacy of GR 55562 in blocking the inhibitory effects of various 5-HT1B/1D receptor agonists on glutamate release.
Mandatory Visualizations
Caption: Signaling pathway of 5-HT1B/1D receptor-mediated inhibition of glutamate release.
Caption: Workflow for studying GR 55562 effects on glutamate transmission using electrophysiology.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study its effects on glutamate transmission.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
This protocol is designed to measure the effect of GR 55562 on 5-HT1B/1D receptor-mediated inhibition of evoked excitatory postsynaptic currents (eEPSCs) in neurons.
1. Materials and Reagents:
-
This compound (stock solution in water or DMSO)
-
5-HT or a selective 5-HT1B/1D agonist (e.g., CP93129, Sumatriptan)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
2. Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at -70 mV.
-
Place a stimulating electrode near the patched neuron to evoke synaptic responses.
-
-
Data Acquisition:
-
Record baseline eEPSCs by delivering electrical stimuli at a low frequency (e.g., 0.1 Hz).
-
Bath apply a 5-HT1B/1D agonist (e.g., 1-10 µM CP93129) and record the inhibition of the eEPSC amplitude.
-
Wash out the agonist to allow for recovery of the eEPSC amplitude.
-
Bath apply GR 55562 (e.g., 1-10 µM) for at least 10-15 minutes.[4]
-
In the continued presence of GR 55562, re-apply the 5-HT1B/1D agonist.
-
Record the eEPSCs and observe the extent to which GR 55562 blocks the agonist-induced inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the eEPSCs in each condition.
-
Normalize the eEPSC amplitude to the baseline recording.
-
Compare the agonist-induced inhibition in the absence and presence of GR 55562 using appropriate statistical tests.
-
Protocol 2: In Vivo Microdialysis
This protocol allows for the measurement of extracellular glutamate levels in the brain of a freely moving animal and the effect of GR 55562 on these levels.
1. Materials and Reagents:
-
This compound (for perfusion)
-
5-HT or a selective 5-HT1B/1D agonist
-
Microdialysis probes
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
HPLC system for glutamate analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
2. Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µl/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
Establish a stable baseline of extracellular glutamate levels.
-
Administer a 5-HT1B/1D agonist systemically or through the microdialysis probe and continue collecting samples.
-
Administer GR 55562 through the microdialysis probe (reverse dialysis) at a known concentration (e.g., 10-100 µM).
-
Continue to collect dialysate samples to measure the effect of GR 55562 on basal or agonist-stimulated changes in glutamate levels.
-
-
Sample Analysis:
-
Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Express glutamate concentrations as a percentage of the baseline levels.
-
Compare glutamate levels across different treatment conditions.
-
Protocol 3: Glutamate Release from Synaptosomes
This protocol measures the release of glutamate from isolated nerve terminals (synaptosomes) and the effect of GR 55562 on this release.
1. Materials and Reagents:
-
This compound
-
5-HT or a selective 5-HT1B/1D agonist
-
Sucrose buffer
-
Percoll gradient solutions
-
Krebs-Ringer buffer
-
High KCl solution (e.g., 40 mM KCl) to induce depolarization
-
Glutamate assay kit or HPLC system.
2. Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue from the region of interest in ice-cold sucrose buffer.
-
Centrifuge the homogenate to remove nuclei and cell debris.
-
Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosome fraction.
-
Wash the synaptosomes to remove the Percoll.
-
-
Glutamate Release Assay:
-
Resuspend the synaptosomes in Krebs-Ringer buffer.
-
Pre-incubate aliquots of the synaptosome suspension with GR 55562 (e.g., 1-10 µM) and/or a 5-HT1B/1D agonist for a defined period.
-
Stimulate glutamate release by adding a high KCl solution to depolarize the synaptosomes.
-
Terminate the release by rapid centrifugation or addition of a calcium chelator.
-
Collect the supernatant for glutamate measurement.
-
-
Glutamate Measurement:
-
Quantify the amount of glutamate in the supernatant using a commercially available glutamate assay kit or by HPLC.
-
-
Data Analysis:
-
Normalize the amount of released glutamate to the protein content of the synaptosomes.
-
Compare glutamate release under different experimental conditions.
-
Conclusion
This compound is an indispensable pharmacological tool for dissecting the intricate serotonergic modulation of glutamatergic neurotransmission. Its selectivity for 5-HT1B/1D receptors allows for precise investigation of their role in regulating glutamate release. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding this crucial aspect of neurobiology. By utilizing GR 55562, scientists can further unravel the complex interplay between serotonin and glutamate systems, which may have significant implications for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. 5-HT1B receptors inhibit glutamate release from primary afferent terminals in rat medullary dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic 5-HT1B receptor-mediated serotonergic inhibition of glutamate transmission in the bed nucleus of the stria terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Microinjection of GR 55562 into the Ventral Tegmental Area (VTA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the stereotaxic microinjection of GR 55562, a selective 5-HT1B/1D receptor antagonist, into the Ventral Tegmental Area (VTA) of rats. The VTA is a critical nucleus in the brain's reward circuitry, and modulating its serotonergic input is essential for studying addiction, depression, and other neuropsychiatric disorders. This protocol covers surgical procedures, microinjection parameters, and histological verification. Additionally, it outlines the known signaling pathway of 5-HT1B/1D receptors and provides a visual workflow for the experimental process.
Quantitative Data Summary
The following tables summarize key quantitative parameters for VTA microinjection experiments, compiled from various studies. These values serve as a guideline and may require optimization for specific experimental conditions and animal strains.
Table 1: Stereotaxic Coordinates for Rat VTA
| Parameter | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Reference Animal/Source |
| Coordinate Set 1 | -4.6 to -5.2 mm | 0.7 to 1.3 mm | -8.2 to -8.4 mm | From Bregma[1] |
| Coordinate Set 2 | -5.3 mm | ±1.0 mm | -8.1 mm | From skull surface[2] |
| Coordinate Set 3 | -5.3 mm | ±2.1 mm (at 10° angle) | -8.0 mm (target) | Guide cannula at -7.0 mm[3] |
| Coordinate Set 4 | -5.6 mm | ±2.1 mm | -9.4 mm (target) | Guide cannula at -8.4 mm[4] |
Note: Coordinates are highly dependent on the animal's age, weight, and strain. It is crucial to consult a stereotaxic atlas (e.g., Paxinos & Watson) and perform preliminary tests to determine the precise coordinates for your specific model.
Table 2: GR 55562 Microinjection Parameters
| Parameter | Value | Unit | Notes | Reference |
| Dosage Range | 0.3 - 3 | µ g/side | Used to study effects on cocaine sensitization.[5] | |
| Concentration | 300 | µM | Used in neurochemical studies. | |
| Vehicle | Sterile Isotonic Saline | - | A common vehicle for dissolving GR 55562.[2] | |
| Administration | Bilateral or Unilateral | - | Depends on the experimental design.[2][5] |
Table 3: General Microinjection Parameters (Intra-VTA)
| Parameter | Value | Unit | Notes | Reference |
| Infusion Volume | 0.2 - 0.5 | µL/side | A smaller volume is preferred to minimize tissue damage and ensure localized effects.[2][3] | |
| Infusion Rate | 0.1 | µL/min | A slow infusion rate prevents backflow and tissue damage. Calculated from 0.2 µL over 2 minutes.[2] | |
| Diffusion Time | 1 | minute | The injector is left in place post-infusion to allow for diffusion away from the tip.[2] |
Experimental Protocols
This section details the methodology for implanting cannulae and performing microinjections into the VTA. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Animal and Surgical Preparation
-
Animal Model: Adult male Wistar rats (230–300 g) are commonly used.[4]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic, such as sodium pentobarbital (50-60 mg/kg, i.p.) or a ketamine/xylazine mixture (100/10 mg/kg, i.p.).[2][3][4] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the anesthetized animal in a stereotaxic frame.[1][4] Use ear bars and an incisor bar to secure the head. Adjust the incisor bar to achieve a flat skull position (the height of bregma and lambda are equal).[2][3]
-
Surgical Site Preparation: Shave the fur from the scalp, and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Make a midline incision to expose the skull.
-
Identifying Bregma: Clear the skull surface of connective tissue. Identify and mark the location of bregma. All stereotaxic coordinates will be measured relative to this point.
Guide Cannula Implantation
-
Drilling: Using the determined stereotaxic coordinates (Table 1), drill small burr holes through the skull above the target VTA locations for bilateral or unilateral implantation.
-
Cannula Placement: Slowly lower a stainless steel guide cannula (e.g., 22-26 gauge) to a position 1-2 mm dorsal to the VTA injection site.[3][4]
-
Anchoring: Secure the cannula(e) to the skull using dental cement and jeweler's screws.
-
Obturator and Recovery: Insert a wire obturator into the guide cannula to maintain patency.[3] Administer post-operative analgesics and allow the animal to recover for approximately one week in a separate cage.[4]
Microinjection Procedure
-
Drug Preparation: Dissolve GR 55562 in sterile isotonic saline to the desired concentration (Table 2).
-
Setup: Gently restrain the conscious animal. Remove the obturator from the guide cannula.
-
Injector Insertion: Insert a microinjector (e.g., 32-gauge) that extends beyond the tip of the guide cannula to the target DV coordinate in the VTA.[2]
-
Infusion: Connect the injector to a microsyringe pump. Infuse the drug solution at a slow rate (e.g., 0.1 µL/min).[2]
-
Post-Infusion: Leave the injector in place for an additional 60 seconds to allow for diffusion of the solution into the tissue and prevent backflow up the cannula track.[2]
-
Post-Procedure: Slowly retract the injector and replace the obturator. Return the animal to its home cage and begin behavioral or neurochemical assessment.
Histological Verification
-
Brain Extraction: Carefully remove the brain and store it in 10% formalin for at least 24 hours.[1]
-
Sectioning: Create coronal sections (e.g., 40-50 µm) of the VTA region using a cryostat or vibratome.
-
Staining and Visualization: Mount the sections on slides and stain them (e.g., with Cresyl Violet) to visualize the tissue structure and identify the injector tip location. Compare the placement to a rat brain atlas to confirm accuracy.[2] Data from animals with incorrect placements should be excluded from the final analysis.
Signaling Pathway and Workflow Visualizations
GR 55562 Mechanism of Action
GR 55562 is an antagonist at serotonin 5-HT1B and 5-HT1D receptors.[6] These receptors are G-protein-coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[7][8] In the VTA, 5-HT1B/1D receptors are located on the presynaptic terminals of GABAergic afferent neurons that synapse onto dopamine neurons.[9] The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][10] By blocking this receptor, GR 55562 prevents serotonin from inhibiting GABA release, which can indirectly modulate the activity of VTA dopamine neurons.
Caption: 5-HT1B/1D receptor signaling pathway and antagonism by GR 55562.
Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment involving the microinjection of GR 55562 into the VTA.
Caption: Experimental workflow for VTA microinjection studies.
References
- 1. Evaluation of GABA Receptors of Ventral Tegmental Area in Cardiovascular Responses in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microinjection of Ghrelin into the Ventral Tegmental Area Potentiates Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and neurotransmitter specific roles for the ventral tegmental area in reinforcer-seeking and intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microinjection of a Dopamine-D1 Receptor Agonist into the Ventral Tegmental Area Reverses the Blocked Expression of Morphine Conditioned Place Preference by N-Methyl-D-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR-55562 - Wikipedia [en.wikipedia.org]
- 7. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing roles for dopamine and serotonin at presynaptic receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 55562 Dihydrochloride in Cocaine Sensitization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cocaine addiction is a complex neuropsychiatric disorder characterized by compulsive drug-seeking and use. A key neurobiological phenomenon implicated in the development and maintenance of addiction is behavioral sensitization, a progressive and enduring enhancement of the locomotor-activating effects of psychostimulants upon repeated, intermittent administration. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), plays a critical role in mediating the reinforcing and locomotor-activating effects of cocaine.
Recent research has highlighted the involvement of the serotonin (5-hydroxytryptamine, 5-HT) system in modulating dopamine-dependent behaviors, including cocaine sensitization. Specifically, the 5-HT1B receptor has emerged as a promising target for therapeutic interventions. GR 55562 dihydrochloride is a selective antagonist of the 5-HT1B receptor. Understanding its effects on cocaine sensitization is crucial for elucidating the role of 5-HT1B receptors in the neurobiology of addiction and for the development of novel pharmacotherapies.
These application notes provide detailed protocols for investigating the effects of this compound on the development and expression of cocaine-induced behavioral sensitization in rats, along with a summary of quantitative data from relevant studies and a visualization of the proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cocaine-induced locomotor activity and sensitization.
Table 1: Effect of this compound on the Development of Cocaine Sensitization
| Animal Model | Brain Region of GR 55562 Administration | GR 55562 Dose (per side) | Cocaine Dose (Systemic) | Schedule of Administration | Observed Effect on Locomotor Sensitization |
| Male Wistar Rats | Ventral Tegmental Area (VTA) | 1 µg | 10 mg/kg | GR 55562 administered 5 days into the VTA just prior to daily cocaine | Blocked the enhancing effect of the 5-HT1B agonist CP 93129.[1] |
| Male Wistar Rats | Ventral Tegmental Area (VTA) | 3 µg | 10 mg/kg | GR 55562 administered 5 days into the VTA just prior to daily cocaine | Attenuated cocaine sensitization.[1] |
| Male Wistar Rats | Ventral Tegmental Area (VTA) | 0.3 µg | 10 mg/kg | GR 55562 administered 5 days into the VTA just prior to daily cocaine | No significant effect.[1] |
Table 2: Effect of this compound on the Expression of Cocaine-Induced Locomotor Hyperactivity
| Animal Model | Brain Region of GR 55562 Administration | GR 55562 Dose (per side) | Cocaine Dose (Systemic) | Schedule of Administration | Observed Effect on Locomotor Activity |
| Male Wistar Rats | Ventral Tegmental Area (VTA) | 0.3 - 3 µg | 10 mg/kg | Acute microinjection before cocaine challenge on day 10 | No change in the expression of cocaine sensitization.[1] |
| Male Wistar Rats | Nucleus Accumbens Shell | 0.1 - 10 µg | 10 mg/kg | Acute microinjection prior to a single cocaine dose | Dose-dependently attenuated cocaine-induced locomotor hyperactivity. |
| Male Wistar Rats | Nucleus Accumbens Core | 0.1 - 10 µg | 10 mg/kg | Acute microinjection prior to a single cocaine dose | Did not significantly affect the locomotor effect of cocaine. |
Experimental Protocols
Protocol 1: Investigating the Effect of Intra-VTA GR 55562 on the Development of Cocaine Sensitization
This protocol is designed to assess whether the administration of GR 55562 into the VTA can prevent the development of behavioral sensitization to cocaine.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Stereotaxic apparatus
-
Guide cannulae (26-gauge) and dummy cannulae
-
Microinjection pump and tubing
-
Locomotor activity chambers
-
Surgical tools for stereotaxic surgery
-
Dental cement
Procedure:
-
Stereotaxic Surgery and Cannula Implantation:
-
Anesthetize rats according to an approved institutional protocol.
-
Secure the rat in a stereotaxic apparatus.
-
Surgically implant bilateral guide cannulae aimed at the VTA. The coordinates for the VTA are typically AP -5.6 mm, ML ±0.6 mm from bregma, and DV -7.8 mm from the skull surface.
-
Secure the cannulae to the skull using dental cement and anchor screws.
-
Insert dummy cannulae to maintain cannula patency.
-
Allow a recovery period of at least one week.
-
-
Drug Preparation:
-
Dissolve cocaine hydrochloride in sterile saline to a concentration of 10 mg/mL for intraperitoneal (i.p.) injection.
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.3, 1, and 3 µ g/0.5 µL).
-
-
Behavioral Sensitization Paradigm (Development Phase):
-
Habituation: For 2-3 days prior to the experiment, handle the rats and habituate them to the locomotor activity chambers for 30 minutes each day.
-
Treatment (Days 1-5):
-
Gently restrain the rat and remove the dummy cannulae.
-
Administer bilateral microinjections of GR 55562 (e.g., 0.3, 1, or 3 µg in 0.5 µL per side) or vehicle (saline) into the VTA over 1 minute. Leave the injection needle in place for an additional minute to allow for diffusion.
-
Immediately following the microinjection, administer cocaine (10 mg/kg, i.p.).
-
Place the rat in the locomotor activity chamber and record locomotor activity for 60-120 minutes.
-
Replace the dummy cannulae after the behavioral session.
-
-
Withdrawal (Days 6-9): Leave the rats undisturbed in their home cages.
-
-
Cocaine Challenge (Expression Test - Day 10):
-
On day 10, administer a challenge dose of cocaine (10 mg/kg, i.p.) to all groups. Do not administer GR 55562 on this day.
-
Immediately place the rats in the locomotor activity chambers and record activity for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data (e.g., total distance traveled, beam breaks) using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the development of sensitization between the vehicle and GR 55562-treated groups. A significant attenuation of the locomotor response to the cocaine challenge in the GR 55562 group compared to the vehicle group indicates that GR 55562 blocked the development of sensitization.
-
Protocol 2: Investigating the Effect of Intra-VTA GR 55562 on the Expression of Cocaine Sensitization
This protocol is designed to determine if GR 55562 administered into the VTA can block the expression of an already established cocaine sensitization.
Procedure:
-
Stereotaxic Surgery and Cannula Implantation: Follow the same procedure as in Protocol 1.
-
Drug Preparation: Prepare cocaine and GR 55562 solutions as described in Protocol 1.
-
Behavioral Sensitization Paradigm (Development Phase):
-
Habituation: Habituate the rats as in Protocol 1.
-
Treatment (Days 1-5):
-
Administer cocaine (10 mg/kg, i.p.) to all rats daily for 5 days.
-
Place the rats in the locomotor activity chambers and record activity to confirm the development of sensitization.
-
-
Withdrawal (Days 6-9): Leave the rats undisturbed in their home cages.
-
-
GR 55562 and Cocaine Challenge (Expression Test - Day 10):
-
On day 10, administer bilateral microinjections of GR 55562 (e.g., 0.3-3 µg in 0.5 µL per side) or vehicle (saline) into the VTA.
-
Immediately following the microinjection, administer a challenge dose of cocaine (10 mg/kg, i.p.).
-
Place the rats in the locomotor activity chambers and record activity for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data from the challenge day to compare the effects of GR 55562 versus vehicle on the expression of cocaine-induced hyperactivity. No significant difference between the groups would suggest that GR 55562 does not block the expression of cocaine sensitization when administered into the VTA.[1]
-
Mandatory Visualization
Signaling Pathway of GR 55562 in the Ventral Tegmental Area
Caption: Proposed mechanism of GR 55562 action in the VTA.
Experimental Workflow for Cocaine Sensitization Study
Caption: Workflow for studying GR 55562's effect on cocaine sensitization.
References
Application Notes and Protocols for Investigating Vasoconstriction with GR 55562 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 55562 dihydrochloride is a potent and selective competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors, exhibiting a tenfold higher affinity for the 5-HT1B subtype.[1] In the vasculature, the 5-HT1B receptor is a key mediator of serotonin (5-hydroxytryptamine, 5-HT)-induced vasoconstriction. Activation of this Gi/o-coupled receptor on vascular smooth muscle cells initiates a signaling cascade that leads to smooth muscle contraction and a reduction in blood vessel diameter.
These application notes provide a comprehensive guide for utilizing this compound as a pharmacological tool to investigate 5-HT1B receptor-mediated vasoconstriction. The information presented here, including detailed protocols and signaling pathways, is intended to facilitate the design and execution of robust in vitro experiments for researchers in pharmacology, cardiovascular physiology, and drug development.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use as a 5-HT1B receptor antagonist in vasoconstriction studies.
Table 1: Receptor Binding Affinities of GR 55562
| Receptor Subtype | Species | Parameter | Value |
| 5-HT1B | Human | pKi | 7.4 |
| 5-HT1D | Human | pKi | 6.2 |
Table 2: Antagonist Potency of GR 55562 in Functional Vasoconstriction Assays
| Vascular Bed | Agonist | Species | Parameter | Value |
| Human Coronary Artery | Sumatriptan | Human | pA2 | 7.40 ± 0.16 |
| Human Cerebral Arteries | Sumatriptan, 5-CT | Human | pKB | 7.4 |
pKi: Negative logarithm of the inhibitor constant, indicating binding affinity. A higher value signifies greater affinity. pA2: Negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of antagonist potency. pKB: Negative logarithm of the dissociation constant of a competitive antagonist, another measure of its potency.
Signaling Pathways
The vasoconstriction induced by 5-HT1B receptor activation is a complex process involving multiple intracellular signaling molecules. The following diagram illustrates the key steps in this pathway and the point of intervention for GR 55562.
Caption: 5-HT1B Receptor Signaling Pathway in Vasoconstriction.
Experimental Protocols
The following protocols provide detailed methodologies for investigating 5-HT1B receptor-mediated vasoconstriction using this compound in isolated blood vessels.
Protocol 1: Isolated Blood Vessel Preparation for Wire Myography
This protocol describes the dissection and mounting of small arteries for the functional assessment of vasoconstriction.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection microscope
-
Fine dissection tools (scissors, forceps)
-
Wire myograph system
-
Tungsten wires (typically 25-40 µm diameter)
Procedure:
-
Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Rapidly excise the desired tissue containing the artery of interest (e.g., mesentery, brain for cerebral arteries, thorax for aorta).
-
Immediately place the tissue in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Under a dissection microscope, carefully dissect a segment of the artery (approximately 2 mm in length), removing surrounding connective and adipose tissue.
-
Mount the arterial segment onto two tungsten wires in the jaws of a wire myograph chamber filled with carbogen-gassed Krebs-Henseleit solution at 37°C.
-
Allow the vessel to equilibrate for at least 30-60 minutes under a normalized resting tension. The optimal resting tension should be determined experimentally for each vessel type.
Protocol 2: Determining the Antagonist Potency of GR 55562 using Schild Analysis
This protocol outlines the procedure for constructing concentration-response curves to a 5-HT1B agonist in the absence and presence of GR 55562 to determine its pA2 value.
Materials:
-
Mounted and equilibrated arterial segment (from Protocol 1)
-
5-HT1B receptor agonist stock solution (e.g., Serotonin, Sumatriptan)
-
This compound stock solution
-
Wire myograph data acquisition system
Procedure:
-
Baseline Contraction: Elicit a reference contraction by adding a high concentration of KCl (e.g., 60-120 mM) to the organ bath. Wash the vessel with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
Control Agonist Concentration-Response Curve:
-
Cumulatively add the 5-HT1B agonist to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
-
Record the steady-state contractile response at each concentration.
-
After the maximum response is achieved, wash the vessel thoroughly with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Incubation with GR 55562:
-
Add a known concentration of GR 55562 (e.g., 10 nM, 100 nM, 1 µM) to the organ bath.
-
Incubate the vessel with the antagonist for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the antagonist is still present, repeat the cumulative addition of the 5-HT1B agonist as in step 2.
-
Record the contractile responses.
-
-
Repeat with Different Antagonist Concentrations: Wash the vessel extensively and allow it to re-equilibrate. Repeat steps 3 and 4 with at least two other concentrations of GR 55562.
-
Data Analysis:
-
For each condition (control and each antagonist concentration), plot the contractile response as a percentage of the maximum response to the agonist versus the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of GR 55562 on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vitro vasoconstriction experiment using GR 55562.
Caption: Experimental workflow for investigating vasoconstriction.
References
GR 55562 Dihydrochloride: A Potent Tool for Interrogating 5-HT1D Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GR 55562 dihydrochloride is a selective and competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with a notable preference for the 5-HT1B subtype.[1][2] Its utility as a "silent" antagonist at the 5-HT1B receptor makes it a valuable tool for distinguishing the specific roles of these closely related G protein-coupled receptors (GPCRs) in various physiological and pathological processes.[1] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in GPCR studies, and visualizations of relevant signaling pathways and workflows.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value |
| Molecular Weight | 448.39 g/mol [3] |
| Formula | C₂₃H₂₅N₃O₂·2HCl[1] |
| Appearance | Off-white to light yellow solid[3] |
| Solubility | Soluble in water to 100 mM[4] |
| Storage | Store at 4°C under desiccating conditions.[4] For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[3] |
Pharmacological Profile
This compound acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors. Its selectivity and potency have been characterized in various in vitro assays.
| Receptor | Parameter | Value | Species | Reference |
| 5-HT1B | pKi | 7.4 | Human | [4] |
| pKB | 7.3 | Human | [5] | |
| 5-HT1D | pKi | 6.2 | Human | [4] |
| pKB | 6.3 | Human | [5] |
pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the antagonist equilibrium dissociation constant (KB). Higher values indicate greater binding affinity.
Signaling Pathways of the 5-HT1D Receptor
The 5-HT1D receptor is a member of the Gi/o-coupled GPCR family.[6][7] Upon activation by its endogenous ligand, serotonin (5-HT), it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
The following are detailed protocols for characterizing the interaction of this compound with the 5-HT1D receptor.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of GR 55562 for the 5-HT1D receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Cell Membranes: Prepared from cells recombinantly expressing the human 5-HT1D receptor.
-
Radioligand: [³H]-GR 125743 or another suitable 5-HT1D selective radioligand.
-
This compound: Prepare a stock solution in water or an appropriate buffer.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1D ligand (e.g., serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd.
-
Dilute the cell membranes in assay buffer to a concentration optimized for the assay.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each GR 55562 dilution + 50 µL of radioligand + 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the GR 55562 concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Assay (Functional Antagonism)
This protocol measures the ability of GR 55562 to antagonize the serotonin-induced inhibition of cAMP production in cells expressing the 5-HT1D receptor.
Materials:
-
Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT1D receptor.
-
Serotonin (5-HT): As the agonist.
-
This compound: As the antagonist.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
IBMX (3-isobutyl-1-methylxanthone): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Culture Medium: Appropriate for the cell line used.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Compound Preparation:
-
Prepare serial dilutions of GR 55562 in assay buffer.
-
Prepare a solution of serotonin at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Protocol:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with the different concentrations of GR 55562 for 15-30 minutes at 37°C.
-
Add serotonin (at its EC80 concentration) and forskolin to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the GR 55562 concentration.
-
Determine the IC50 value of GR 55562, which is the concentration that reverses 50% of the serotonin-induced inhibition of cAMP production.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel compound as a GPCR antagonist, using GR 55562 as an example.
Conclusion
This compound is a well-characterized and selective antagonist for the 5-HT1B/1D receptors. Its commercial availability and established pharmacological profile make it an indispensable tool for researchers investigating the role of these receptors in the central nervous system and other tissues. The protocols and information provided here serve as a comprehensive guide for the effective use of GR 55562 in GPCR studies, from initial binding characterization to functional and in vivo validation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GR-55562 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]
- 5. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Supplier and purchasing information for research-grade GR 55562
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive supplier and purchasing information for research-grade GR 55562, alongside detailed application notes and protocols for its use in scientific research. GR 55562 is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, making it a valuable tool for investigating the physiological and pathological roles of these receptors.
Supplier and Purchasing Information
Sourcing high-purity GR 55562 is critical for reproducible research. The following table summarizes purchasing information from various suppliers. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | CAS Number | Additional Notes |
| Biosynth | Gr 55562 dihydrochloride | JGA53325 | - | 50 mg, 100 mg | 159533-25-2 | Minimum order value of $250.[1] |
| Abcam | This compound | ab120513 | >99% | - | 172854-55-6 | Soluble in water to 100 mM.[2] |
| MedChemExpress | GR 55562 hydrochloride | HY-10149A | - | - | 159533-25-2 | - |
| R&D Systems | This compound | 1054 | ≥98% | - | 159533-25-2 | pKB values of 7.3 (human 5-HT1B) and 6.3 (human 5-HT1D). |
Note on CAS Numbers: Researchers should be aware of the different CAS numbers cited by various suppliers for what appears to be the same compound. It is advisable to confirm the chemical structure and specifications with the chosen supplier.
Application Notes and Protocols
GR 55562 is a versatile research tool employed in a range of in vitro and in vivo experimental paradigms to probe the function of 5-HT1B and 5-HT1D receptors.
5-HT1B/1D Receptor Signaling Pathway
GR 55562, as a selective antagonist, blocks the downstream signaling cascades initiated by the activation of 5-HT1B and 5-HT1D receptors. These G-protein coupled receptors (GPCRs) are primarily coupled to the inhibitory G-protein, Gαi/o. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). Furthermore, activation of these receptors can modulate ion channel activity, typically leading to an increase in K+ conductance and a decrease in Ca2+ conductance. The signaling pathway can also involve the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.
Experimental Protocols
The following protocols are examples of how GR 55562 has been used in research. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all relevant institutional and national guidelines for animal and laboratory research.
In Vitro Protocol: Isolated Pulmonary Artery Contraction Assay
This protocol is designed to assess the effect of GR 55562 on serotonin-induced vasoconstriction in isolated pulmonary artery rings.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
Serotonin (5-HT) stock solution
-
GR 55562 stock solution (dissolved in vehicle, e.g., water or DMSO)
-
Isolated tissue bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Animal model (e.g., rat, sheep)
Procedure:
-
Tissue Preparation: Euthanize the animal according to an approved protocol. Carefully dissect the pulmonary artery and place it in ice-cold Krebs-Henseleit solution. Clean the artery of adhering connective and adipose tissue and cut it into rings of approximately 2-4 mm in length.
-
Mounting: Mount the arterial rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g (this may need to be optimized for the specific tissue). During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the tissues with a high-potassium solution (e.g., 80 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: For the experimental group, incubate the arterial rings with the desired concentration of GR 55562 (e.g., 1 µM) for a predetermined period (e.g., 30 minutes) before adding the agonist.[3] The control group should be incubated with the vehicle.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of 5-HT to the tissue baths in a cumulative manner (e.g., from 1 nM to 100 µM) and record the contractile response.[3]
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves and determine the EC50 values for 5-HT in the presence and absence of GR 55562.
In Vivo Protocol: Rat Locomotor Activity and Cocaine Sensitization
This protocol describes the use of GR 55562 to investigate the role of 5-HT1B receptors in the ventral tegmental area (VTA) on cocaine-induced locomotor activity and sensitization in rats.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Guide cannulae for bilateral implantation
-
Microinjection pumps and injectors
-
Locomotor activity chambers
-
Cocaine hydrochloride
-
GR 55562 (dissolved in sterile saline)
-
Surgical tools and anesthesia
Procedure:
-
Surgery: Anesthetize the rats and stereotaxically implant bilateral guide cannulae aimed at the VTA. Allow the animals to recover for at least one week.
-
Habituation: Habituate the rats to the locomotor activity chambers for a set period (e.g., 30 minutes) for several days before the experiment.
-
Experimental Design (Acute Locomotor Activity):
-
On the test day, microinject GR 55562 (e.g., 0.3-3 µ g/side ) or vehicle bilaterally into the VTA.[1]
-
After a short interval (e.g., 10 minutes), administer a systemic injection of cocaine (e.g., 10 mg/kg, i.p.) or saline.[1]
-
Immediately place the rats in the locomotor activity chambers and record their activity for a specified duration (e.g., 60 minutes).
-
-
Experimental Design (Cocaine Sensitization):
-
Induction Phase: For 5 consecutive days, administer a daily microinjection of GR 55562 (e.g., 3 µ g/side ) or vehicle into the VTA, followed by a systemic injection of cocaine (10 mg/kg, i.p.).[1]
-
Withdrawal Phase: House the rats without any treatment for a withdrawal period (e.g., 5 days).[1]
-
Challenge Day: On the challenge day, administer a systemic injection of cocaine (10 mg/kg, i.p.) to all groups and measure locomotor activity.[1]
-
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, horizontal and vertical beam breaks) using appropriate statistical methods (e.g., ANOVA) to compare the effects of GR 55562 on acute cocaine-induced hyperactivity and the expression of sensitization.
In Vivo Protocol: Rat Cocaine Discrimination
This protocol outlines the use of GR 55562 to study the role of 5-HT1B receptors in the nucleus accumbens in the discriminative stimulus effects of cocaine.
Materials:
-
Male Wistar rats
-
Operant conditioning chambers equipped with two levers and a water dispenser
-
Stereotaxic apparatus and guide cannulae
-
Cocaine hydrochloride
-
GR 55562 (dissolved in sterile saline)
Procedure:
-
Training: Train rats to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and saline in a two-lever operant chamber.[4] Responding on one lever is reinforced with water following a cocaine injection, while responding on the other lever is reinforced after a saline injection. Training continues until a stable discrimination is achieved (e.g., >85% correct lever presses).
-
Surgery: Once trained, surgically implant bilateral guide cannulae into the desired subregion of the nucleus accumbens (shell or core).[4]
-
Testing:
-
Substitution Tests: Microinject different doses of GR 55562 (e.g., 0.1-10 µ g/side ) into the nucleus accumbens and assess which lever the rats press.[4] This determines if GR 55562 itself has cocaine-like discriminative effects.
-
Antagonism Tests: Pre-treat the rats with a microinjection of GR 55562 (e.g., 0.1-10 µ g/side ) followed by a systemic injection of the training dose of cocaine (or a lower dose to assess for shifts in the dose-response curve).[4] This determines if GR 55562 can block the discriminative effects of cocaine.
-
-
Data Analysis: The primary dependent measures are the percentage of responses on the cocaine-appropriate lever and the rate of responding. Analyze the data to determine if GR 55562 substitutes for or antagonizes the discriminative stimulus effects of cocaine.
These detailed notes and protocols provide a foundation for researchers to effectively utilize GR 55562 in their studies of the 5-HT1B and 5-HT1D receptor systems. As with any experimental work, careful planning, optimization, and adherence to ethical guidelines are paramount for generating high-quality, reproducible data.
References
- 1. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GR 55562 dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GR 55562 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
GR 55562 is a selective and competitive antagonist for the serotonin 5-HT1B and 5-HT1D receptors. As a silent antagonist, it binds to these receptors without activating them, thereby blocking the effects of the endogenous ligand, serotonin (5-HT), and other 5-HT1B/1D agonists.
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in water. For a 10 mM stock solution, you can dissolve 4.48 mg of this compound (with a molecular weight of 448.39 g/mol ) in 1 mL of purified water. To aid dissolution, sonication may be required.[2][7]
Q4: How should I store stock solutions of this compound?
Prepared stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is advisable to avoid repeated freeze-thaw cycles.
Q5: What are the downstream effects of blocking 5-HT1B/1D receptors with GR 55562?
Solubility and Solution Preparation
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 | ~44.8 | Sonication may be required to achieve higher concentrations.[2][7] |
| DMSO | 10 | ~4.48 | Data from some suppliers suggests lower solubility than in water. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound based on its molecular weight (448.39 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 4.48 mg.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, purified water to the tube.
-
Vortex the tube for 30-60 seconds to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in water. | - Insufficient mixing or agitation.- Concentration is too high.- Quality of water. | - Vortex the solution for a longer duration.- Use a sonicator to aid dissolution.- Ensure you are not exceeding the maximum solubility (100 mM).- Use sterile, purified water. |
| Precipitation occurs after making the solution. | - The solution is supersaturated.- Change in temperature or pH. | - Gently warm the solution to 37°C to see if the precipitate redissolves.- If the issue persists, prepare a fresh solution at a slightly lower concentration. |
| Precipitation occurs when diluting the stock solution in media. | - The buffer composition of the cell culture media may affect solubility. | - Prepare the final working solution fresh before each experiment.- Consider making an intermediate dilution in a simpler buffer (e.g., PBS) before the final dilution in media. |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution. | - Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles.- Re-prepare the stock solution, ensuring accurate weighing and dissolution. |
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:159533-25-2 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. GR 55562 dihydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Off-target effects of GR 55562 dihydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GR 55562 dihydrochloride in experiments, with a specific focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and competitive silent antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1]
Q2: I am observing an unexpected effect in my experiment that doesn't seem to be mediated by 5-HT1B or 5-HT1D receptors. Could this be an off-target effect of GR 55562?
While GR 55562 is known for its high selectivity for 5-HT1B/1D receptors, off-target effects, although generally weak, cannot be entirely ruled out, especially at higher concentrations. It is reported to have weak affinity for other 5-HT receptor subtypes.[1] To investigate this, it is recommended to:
-
Perform a dose-response curve: Determine if the unexpected effect is dose-dependent.
-
Use a structurally different 5-HT1B/1D antagonist: If a different antagonist for the same target does not produce the same effect, it may suggest an off-target effect of GR 55562.
-
Conduct counter-screening: Test GR 55562 against a panel of other relevant receptors that might be expressed in your experimental system.
Q3: What is the known selectivity profile of GR 55562?
GR 55562 has approximately 10-fold higher selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1] It is reported to have only weak binding affinity for a number of other serotonin receptor subtypes.[1]
Troubleshooting Guide for Unexpected Experimental Results
Unexpected results can arise from a variety of factors. This guide provides a systematic approach to troubleshooting when using GR 55562.
1. Verify Compound Integrity and Concentration:
-
Purity: Ensure the purity of your this compound stock. Impurities could lead to unexpected pharmacological effects.
-
Solubility and Stability: this compound is soluble in water. Prepare fresh solutions and be mindful of the compound's stability under your experimental conditions.
-
Concentration Verification: If possible, analytically verify the concentration of your stock and working solutions.
2. Re-evaluate Experimental Design:
-
Controls: Ensure you have included all necessary positive and negative controls. For example, a vehicle control is essential to rule out effects of the solvent.
-
Cell Lines/Animal Models: Be aware of the receptor expression profile of your specific experimental model. The presence of other receptors for which GR 55562 may have low affinity could lead to off-target effects at high concentrations.
3. Address Potential Off-Target Effects:
-
Literature Review: Conduct a thorough literature search for studies that have used GR 55562 in a similar experimental context.
-
Orthogonal Approaches: Use an alternative method to confirm your findings, such as RNA interference (siRNA) to knock down the 5-HT1B or 5-HT1D receptor and see if the effect of GR 55562 is abolished.
Below is a logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Optimizing GR 55562 Dihydrochloride Dosage for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GR 55562 dihydrochloride in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors. It functions as a silent antagonist, meaning it does not have intrinsic activity on its own but blocks the binding of the endogenous ligand, serotonin, and other agonists to these receptors. This action can lead to an increase in the release of serotonin in certain brain regions. The compound has a 10-fold higher selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1]
Q2: What is the solubility of this compound and what is the recommended solvent?
A2: this compound is soluble in water up to 100 mM. For in vivo experiments, sterile, pyrogen-free water or saline is the recommended vehicle.
Q3: How should this compound be stored?
A3: The solid compound should be stored desiccated at +4°C. Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability. It is advisable to store solutions under a nitrogen atmosphere and away from moisture.
Q4: Are there known species differences in the pharmacology of 5-HT1B receptors?
A4: Yes, there are known pharmacological differences between rodent and human 5-HT1B receptors. These differences are attributed to a single amino acid variation in the transmembrane region of the receptor. This can affect the binding affinity of certain ligands and should be a consideration when translating findings from animal models to humans.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect in vivo | - Incorrect Dosage: The dose may be too low to achieve sufficient receptor occupancy or too high, leading to off-target effects. - Poor Bioavailability/Blood-Brain Barrier Penetration: The compound may not be reaching the target tissue in adequate concentrations. - Rapid Metabolism: The compound may be cleared from the system too quickly. - Incorrect Administration Technique: Improper injection or gavage can lead to inaccurate dosing. | - Perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm. - If targeting the central nervous system, confirm blood-brain barrier penetration. Consider intracranial administration for direct CNS delivery. - Investigate the pharmacokinetics of the compound in your chosen species. - Ensure all personnel are properly trained in the administration techniques being used. |
| Unexpected Animal Behavior or Adverse Effects | - Off-Target Effects: At higher doses, the compound may interact with other receptors. - Vehicle Effects: The vehicle used for administration may have its own physiological effects. - Stress from Administration Procedure: Handling and injection/gavage can induce stress, affecting behavioral readouts. | - Review the literature for known off-target effects of 5-HT1B antagonists. - Always include a vehicle-only control group in your experimental design. - Acclimate animals to handling and the administration procedure before the start of the experiment. Monitor animals closely for signs of pain or distress. |
| Precipitation of the Compound in Solution | - Low Solubility in Vehicle: The concentration of the compound may exceed its solubility in the chosen vehicle. - Incorrect pH of the Solution: The pH of the vehicle may affect the solubility of the dihydrochloride salt. | - Ensure the concentration does not exceed the known solubility limit. Gentle warming or sonication may aid in dissolution. - Use a buffered saline solution to maintain a physiological pH. |
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in animal studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal species, strain, age, sex, and the specific experimental paradigm. A thorough dose-response study is always recommended.
Table 1: Intracranial Administration of this compound in Rats
| Brain Region | Dosage Range (per side) | Animal Model | Observed Effect | Reference |
| Nucleus Accumbens (Shell and Core) | 0.1 - 10 µg | Male Wistar Rats | Did not modulate the discriminative stimulus effects of cocaine. At 1 µ g/side , attenuated the enhancement of cocaine discrimination by a 5-HT1B agonist. | [3] |
| Ventral Tegmental Area (VTA) | 0.3 - 3 µg | Male Wistar Rats | Did not affect locomotor hyperactivity in response to a single dose of cocaine. A dose of 3 µ g/side attenuated cocaine sensitization. | [4] |
Note: Currently, there is limited publicly available data on specific dosages for intraperitoneal (IP), intravenous (IV), and oral (PO) administration of this compound in common laboratory animal models like mice and rats. Researchers are encouraged to perform pilot studies to determine the effective dose range for these routes.
Experimental Protocols
Below are generalized protocols for common administration routes. These should be adapted based on specific experimental needs and institutional guidelines.
Intracranial Cannulation and Microinjection (Rats)
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill small holes at the predetermined coordinates for the target brain region (e.g., Nucleus Accumbens, VTA).
-
Implant guide cannulae and secure them to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Microinjection Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannulae and insert the injection cannulae, which should extend slightly beyond the tip of the guide cannulae.
-
Infuse this compound solution (dissolved in sterile saline) at a slow and controlled rate (e.g., 0.1-0.2 µL/min) using a microinfusion pump.
-
Leave the injection cannulae in place for a short period (e.g., 1-2 minutes) to allow for diffusion before withdrawal.
-
Intraperitoneal (IP) Injection (Mice and Rats)
-
Preparation:
-
Prepare a sterile solution of this compound in saline at the desired concentration.
-
Use an appropriately sized needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[5]
-
-
Procedure:
-
Properly restrain the animal, exposing the abdomen. For rats, a two-person technique is often preferred.[6]
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.
-
Aspirate to ensure no fluid (e.g., blood, urine) is drawn back into the syringe.
-
Inject the solution smoothly. The maximum recommended injection volume is typically 10 ml/kg.[6]
-
Intravenous (IV) Injection (Mice and Rats)
-
Preparation:
-
Prepare a sterile, pyrogen-free solution of this compound.
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Procedure:
-
Place the animal in a suitable restrainer.
-
Using a small gauge needle (e.g., 27-30 gauge), insert it into one of the lateral tail veins.
-
Successful entry is often indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly.
-
Oral Gavage (Mice and Rats)
-
Preparation:
-
Prepare a solution of this compound in water or another suitable vehicle.
-
Select an appropriately sized and shaped gavage needle (with a ball-tip to prevent injury).
-
-
Procedure:
-
Gently restrain the animal and extend its head to straighten the path to the esophagus.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the solution slowly. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[7]
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[8]
-
Visualizations
Signaling Pathway of GR 55562
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. reprocell.com [reprocell.com]
- 3. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntnu.edu [ntnu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
GR 55562 dihydrochloride stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of GR 55562 dihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: There are slight variations in storage recommendations from different suppliers. For optimal stability, it is recommended to store solid this compound at +4°C under desiccating conditions. Some suppliers also list -20°C as an acceptable long-term storage temperature.
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in water. For stock solutions, dissolve the compound in sterile, purified water. It is advisable to prepare concentrated stock solutions to minimize the volume of solvent added to your experimental system. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the stability of this compound in aqueous solution?
A: The stability of this compound in aqueous solution is dependent on the storage temperature. For long-term storage, it is recommended to keep stock solutions at -80°C. For shorter periods, -20°C is also acceptable.
Q4: Can I store this compound solutions at room temperature?
A: It is not recommended to store solutions of this compound at room temperature for extended periods. If required for your experimental setup, prepare fresh solutions or thaw a stock solution just before use and keep it on ice.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be related to the degradation of this compound. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Solid | Long-term | +4°C | Up to 12 months or longer | Store under desiccating conditions.[1] |
| -20°C | Up to 3 years | As per some supplier recommendations. | ||
| Stock Solution | Long-term | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Short-term | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various downstream experiments.
Materials:
-
This compound (solid)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the solid compound using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 448.39 g/mol ), weigh out 4.48 mg.
-
Add the appropriate volume of sterile water to the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Caption: Experimental workflow for stock solution preparation.
Signaling Pathway Context
GR 55562 is a selective antagonist of the 5-HT1B receptor. Understanding its mechanism of action is crucial for experimental design.
Caption: GR 55562 blocks serotonin's effect on the 5-HT1B receptor.
References
Interpreting unexpected results with GR 55562 dihydrochloride
This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results that may arise during experiments involving GR 55562 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1] It functions as a silent antagonist, meaning it does not have intrinsic activity at the receptor.[1] Its primary role in research is to block the effects of serotonin (5-HT) or other agonists at these specific receptor subtypes.
Q2: What is the selectivity profile of GR 55562?
A2: GR 55562 displays a higher affinity for the 5-HT1B receptor compared to the 5-HT1D receptor, with approximately 10-fold selectivity for 5-HT1B.[1] It has weak binding affinity for other 5-HT receptor subtypes.[1]
Q3: What are the common research applications for GR 55562?
A3: GR 55562 is frequently used to investigate the physiological roles of 5-HT1B and 5-HT1D receptors. These receptors are involved in various processes, including vasoconstriction in the brain, regulation of neurotransmitter release, and modulation of behavior.[2][3][4] Consequently, it has been used in studies related to migraines, nerve diseases, and the behavioral effects of substances like cocaine.[3][5][6][7]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in water up to 100 mM.[8] For long-term storage, it is recommended to desiccate the solid compound at +4°C. Stock solutions can be stored at -20°C for one month or -80°C for six months, preferably under nitrogen and protected from moisture.[5]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during your experiments.
Issue 1: I am observing a weaker than expected antagonist effect.
-
Question: I've applied GR 55562, but the response to a 5-HT agonist is not blocked as effectively as I anticipated. What could be the cause?
-
Answer:
-
Suboptimal Concentration: The concentration of GR 55562 may be insufficient to competitively displace the agonist. It's crucial to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental setup.
-
Compound Stability: Ensure that your stock solution has been stored correctly and has not degraded. Improper storage can lead to a loss of potency.[5]
-
Receptor Subtype Expression: The target tissue or cell line might express a mix of serotonin receptors. If other 5-HT receptor subtypes that are not blocked by GR 55562 are present and contribute to the measured response, the antagonist effect will appear diminished.
-
Agonist Concentration: High concentrations of the agonist can overcome the competitive antagonism of GR 55562. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80).
-
Issue 2: The results are not reproducible across experiments.
-
Question: Why am I seeing significant variability in the effectiveness of GR 55562 from one experiment to the next?
-
Answer:
-
Inconsistent Solution Preparation: Ensure meticulous and consistent preparation of stock and working solutions. Given that GR 55562 is a dihydrochloride salt, batch-to-batch variations in hydration can affect the molecular weight and, consequently, the final molar concentration.
-
Cell Culture Conditions: For in vitro studies, factors such as cell passage number, confluency, and serum starvation conditions can alter receptor expression levels and signaling efficiency. Standardizing these parameters is critical.
-
Experimental Timing: The pre-incubation time with GR 55562 before adding the agonist can influence the degree of antagonism. Establish and maintain a consistent pre-incubation period for all experiments.
-
Issue 3: I am observing an unexpected or off-target effect.
-
Question: My results suggest that GR 55562 is producing an effect that is not consistent with the blockade of 5-HT1B/1D receptors. What should I consider?
-
Answer:
-
Receptor Selectivity: While GR 55562 is selective, it is not absolutely specific. At higher concentrations, the risk of binding to other receptors increases. The provided selectivity data shows a 10-fold preference for 5-HT1B over 5-HT1D, and weak affinity for other subtypes.[1] An unexpectedly high concentration might lead to off-target effects.
-
Interaction with Other Signaling Pathways: The 5-HT receptor family is part of a complex signaling network.[9] The blockade of 5-HT1B/1D receptors could lead to compensatory changes in other pathways, resulting in unforeseen physiological responses.
-
Use of Controls: To confirm that the observed effect is due to the intended antagonism, consider using a structurally different 5-HT1B/1D antagonist as a positive control. Additionally, a negative control (an inactive analogue, if available) can help rule out non-specific effects of the compound's chemical structure.
-
Data Presentation
Table 1: Receptor Binding Profile of GR 55562
| Receptor Subtype | pKB / pKi | Reference(s) |
| Human 5-HT1B | 7.3 (pKB) | |
| Human 5-HT1D | 6.3 (pKB) | |
| Human 5-HT1B | 7.4 (pKi) | [8] |
| Human 5-HT1D | 6.2 (pKi) | [8] |
pKB is the negative logarithm of the antagonist equilibrium dissociation constant. pKi is the negative logarithm of the inhibition constant.
Table 2: Recommended Concentration Ranges for Experiments
| Experimental Model | Concentration Range | Reference(s) |
| In vitro (e.g., cell culture) | 10 nM - 1 µM | [10] |
| In vivo (rat, microinjection) | 0.1 - 10 µ g/side | [5][6] |
Note: These are general ranges. The optimal concentration should be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the ability of GR 55562 to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream effect of 5-HT1B/1D receptor activation.
-
Cell Culture: Plate cells expressing 5-HT1B or 5-HT1D receptors in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment:
-
Wash the cells with serum-free media.
-
Add media containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add varying concentrations of GR 55562 to the appropriate wells. Include a vehicle control. Incubate for 20-30 minutes.
-
-
Stimulation:
-
Add a known concentration of a 5-HT1B/1D agonist (e.g., 5-HT) along with forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP level).
-
Incubate for 15-30 minutes.
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Measure the cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the GR 55562 concentration.
-
Calculate the IC50 value, which represents the concentration of GR 55562 required to inhibit 50% of the agonist-induced response.
-
Visualizations
Caption: Canonical 5-HT1B/1D receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Caption: Off-target effects at high concentrations.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 3. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of GR 55562 in solution
Welcome to the technical support center for GR 55562. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of GR 55562 in solution to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of GR 55562 solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of GR 55562 in solution due to improper storage or handling. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles. Protect solutions from light and consider using a buffer at a neutral or slightly acidic pH. |
| Precipitation observed in the solution | The solubility limit of GR 55562 may have been exceeded, especially in buffers with high salt concentrations or at a pH where the compound is less soluble. | GR 55562 dihydrochloride is soluble in water up to 100 mM.[1] If precipitation occurs, try preparing a more dilute solution. Ensure the buffer composition is compatible with the compound. Sonication may aid in dissolution. |
| Loss of compound activity over time in aqueous buffer | Hydrolysis of the benzamide functional group or oxidation of the molecule. | Prepare aqueous solutions fresh daily. For longer-term storage, use aliquoted stock solutions in an appropriate solvent like DMSO and store at -80°C. Minimize the time the compound is in an aqueous buffer before use. |
| Discoloration of the solution | Potential photodegradation of the pyridine moiety upon exposure to light. | Prepare and store solutions in amber vials or tubes wrapped in aluminum foil to protect from light. Avoid prolonged exposure to ambient light during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for GR 55562?
A: For the solid form of this compound, it is recommended to store it at +4°C under desiccating conditions for up to 12 months.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] To prevent degradation from moisture, it is advisable to store solutions under a nitrogen atmosphere.[2]
Q2: What is the best solvent for preparing GR 55562 stock solutions?
A: While this compound is soluble in water up to 100 mM, for long-term storage, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] This minimizes the risk of hydrolysis.
Q3: How should I prepare working solutions from a stock?
A: Thaw the stock solution at room temperature and dilute it to the desired concentration in your aqueous experimental buffer immediately before use. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes before freezing.
Q4: What are the potential degradation pathways for GR 55562 in solution?
A: Based on its chemical structure, which contains a benzamide and a pyridine functional group, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond of the benzamide moiety can undergo hydrolysis, particularly in acidic or basic conditions, to yield the corresponding carboxylic acid and amine.
-
Oxidation: The molecule may be susceptible to oxidation, although specific sites are not readily apparent without experimental data.
-
Photodegradation: The pyridine ring is known to be susceptible to photodegradation upon exposure to UV light.
Q5: How can I minimize the degradation of GR 55562 in my experiments?
A: To minimize degradation, follow these best practices:
-
Prepare fresh aqueous solutions for each experiment.
-
Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C in small aliquots.
-
Protect all solutions from light by using amber vials or covering them with foil.
-
Consider using a buffer with a neutral to slightly acidic pH, as extreme pH values can catalyze hydrolysis.
-
Avoid multiple freeze-thaw cycles of stock solutions.
Quantitative Data on GR 55562 Stability
Currently, there is a lack of published, specific quantitative data on the stability of GR 55562 in various solution conditions. The following table provides an illustrative example of how such data might be presented. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Illustrative Example of GR 55562 Stability Data
| Condition | Parameter | Incubation Time | Remaining GR 55562 (%) |
| pH | pH 5.0 (Acetate Buffer) | 24 hours | 95 |
| pH 7.4 (Phosphate Buffer) | 24 hours | 90 | |
| pH 9.0 (Tris Buffer) | 24 hours | 75 | |
| Temperature | 4°C | 7 days | 98 |
| 25°C (Room Temperature) | 7 days | 85 | |
| 37°C | 7 days | 70 | |
| Light Exposure | Dark (in amber vial) | 48 hours | 99 |
| Ambient Light | 48 hours | 80 | |
| UV Light (254 nm) | 1 hour | 40 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Preparation of GR 55562 Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid GR 55562 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of GR 55562 in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing GR 55562 Stability in Aqueous Buffer
-
Materials:
-
GR 55562 stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators set to desired temperatures
-
Light-blocking containers (e.g., amber vials) and a UV light source
-
-
Procedure:
-
Prepare a working solution of GR 55562 in the aqueous buffer at the desired final concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.
-
Divide the working solution into different experimental groups to test the effects of pH, temperature, and light.
-
pH Stability: Prepare the working solution in buffers of different pH values.
-
Temperature Stability: Incubate aliquots of the working solution at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Photostability: Expose aliquots of the working solution to different light conditions (e.g., dark, ambient light, UV light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each experimental group.
-
Immediately analyze the samples by HPLC to determine the concentration of the parent GR 55562 peak.
-
Calculate the percentage of GR 55562 remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining GR 55562 against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Factors influencing GR 55562 degradation and preventative measures.
Caption: Recommended workflow for preparing GR 55562 solutions.
References
Technical Support Center: GR 55562 Dihydrochloride in Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR 55562 dihydrochloride in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the serotonin receptors 5-HT1B and 5-HT1D.[1] It exhibits a higher affinity for the 5-HT1B receptor, with approximately 10-fold selectivity over the 5-HT1D receptor.[1] As a silent antagonist, it binds to these receptors without activating them, thereby blocking the effects of endogenous serotonin or other 5-HT1B/1D agonists.[1]
Q2: What is the recommended working concentration of GR 55562 for patch-clamp experiments?
The optimal working concentration of GR 55562 can vary depending on the specific experimental conditions, including the tissue preparation and the expression levels of 5-HT1B/1D receptors. Based on literature, concentrations in the range of 1-20 µM are typically used to block 5-HT1B/1D receptor-mediated effects in brain slices.[2][3] It is always recommended to perform a concentration-response curve to determine the most appropriate concentration for your specific setup.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in water up to 100 mM.[4][5] For patch-clamp experiments, it is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile, deionized water. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF).
Q4: Is this compound stable in aCSF during a typical patch-clamp experiment?
As a water-soluble salt, this compound is expected to be stable in aCSF for the duration of a typical patch-clamp experiment (several hours). However, to ensure the highest quality data, it is best practice to prepare fresh dilutions of the antagonist in aCSF on the day of the experiment. Avoid leaving the diluted solution at room temperature for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of GR 55562 on the agonist-induced response. | 1. Inadequate concentration of GR 55562. | Perform a concentration-response experiment to determine the optimal blocking concentration for your preparation. |
| 2. The observed effect is not mediated by 5-HT1B/1D receptors. | Verify the identity of the agonist-induced response using other selective agonists and antagonists. Consider the possibility of other receptor subtypes being involved. | |
| 3. Issues with drug delivery to the tissue. | Ensure your perfusion system is functioning correctly and that the solution containing GR 55562 is reaching the slice or cell. Check for leaks or blockages in the perfusion lines. | |
| 4. Degraded GR 55562 stock solution. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage of stock solutions. | |
| Inconsistent or variable blockade by GR 55562. | 1. Incomplete washout of the agonist between applications. | Increase the washout period to ensure the agonist is completely removed before applying GR 55562 and re-applying the agonist. |
| 2. Fluctuation in the perfusion system flow rate. | Ensure a stable and consistent flow rate of your perfusion system throughout the experiment. | |
| 3. Instability of the patch-clamp recording. | Monitor the seal resistance and access resistance throughout the experiment. Unstable recordings can lead to variability in drug responses. | |
| Observed non-specific effects or changes in baseline membrane properties after GR 55562 application. | 1. High concentration of GR 55562 leading to off-target effects. | Reduce the concentration of GR 55562. Even selective drugs can have off-target effects at high concentrations.[6][7] |
| 2. Solvent effects (if not using water). | If a solvent other than water was used for the stock solution, ensure the final concentration of the solvent in the aCSF is minimal and does not affect neuronal properties. Perform a vehicle control experiment. | |
| 3. Changes in pH or osmolarity of the aCSF. | Ensure that the addition of GR 55562 does not significantly alter the pH or osmolarity of your recording solution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 448.39 g/mol | [5] |
| Solubility in Water | Up to 100 mM | [4][5] |
| pKi for human 5-HT1B receptor | 7.4 | [4] |
| pKi for human 5-HT1D receptor | 6.2 | [4] |
| pKB for human cloned 5-HT1B receptor | 7.3 | [5] |
| pKB for human cloned 5-HT1D receptor | 6.3 | [5] |
Experimental Protocols
Protocol for Verifying the Antagonist Activity of GR 55562 in Whole-Cell Patch-Clamp Recordings
Objective: To confirm that GR 55562 effectively blocks the response mediated by 5-HT1B/1D receptors in a neuronal preparation.
Materials:
-
This compound
-
A selective 5-HT1B/1D receptor agonist (e.g., CP-93129 for 5-HT1B)
-
Standard whole-cell patch-clamp setup
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
Procedure:
-
Establish a stable whole-cell recording: Obtain a stable whole-cell recording from a neuron of interest. Monitor baseline membrane properties (e.g., resting membrane potential, input resistance) for a few minutes to ensure stability.
-
Baseline agonist application: Apply the 5-HT1B/1D agonist at a known concentration to the bath and record the resulting change in membrane potential or current.
-
Washout: Wash out the agonist with fresh aCSF until the membrane properties return to the baseline.
-
GR 55562 pre-incubation: Perfuse the slice or cell with aCSF containing the desired concentration of GR 55562 for a sufficient period (e.g., 5-10 minutes) to allow for receptor binding.
-
Co-application of agonist and GR 55562: While continuing to perfuse with GR 55562, co-apply the same concentration of the 5-HT1B/1D agonist.
-
Record the response: Record the change in membrane potential or current in the presence of both the antagonist and the agonist. A significant reduction or complete block of the agonist-induced response indicates effective antagonism by GR 55562.
-
Washout: Wash out both drugs with fresh aCSF.
Visualizations
Caption: Simplified signaling cascade of 5-HT1B/1D receptors and the inhibitory action of GR 55562.
Caption: Step-by-step workflow for a patch-clamp experiment to verify the antagonist properties of GR 55562.
Caption: A logical flowchart to troubleshoot experiments where GR 55562 fails to produce the expected antagonist effect.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. Serotonin and psilocybin activate 5-HT1B receptors to suppress cortical signaling through the claustrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 5-HT and selective 5-HT receptor agonists and antagonists on rat dorsal vagal preganglionic neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Potential for GR 55562 dihydrochloride to cross the blood-brain barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for GR 55562 dihydrochloride to cross the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive silent antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1] It exhibits a higher affinity for the 5-HT1B subtype, with pKB values of approximately 7.3 for human 5-HT1B receptors and 6.3 for human 5-HT1D receptors. As a silent antagonist, it blocks the receptor without initiating an intracellular response, thereby inhibiting the effects of endogenous agonists like serotonin.[1][2] This compound is frequently used in research to investigate the physiological roles of 5-HT1B/1D receptors in the central nervous system (CNS) and other tissues.[1][3]
Q2: Is there direct evidence that this compound crosses the blood-brain barrier after systemic administration?
The available literature does not provide definitive quantitative data on the extent of this compound's ability to cross the blood-brain barrier following systemic administration (e.g., intravenous or intraperitoneal injection). However, numerous in vivo studies have demonstrated its pharmacological effects within the CNS by directly administering it into specific brain regions, such as the ventral tegmental area (VTA) and nucleus accumbens, via microinjections.[4][5] This common practice suggests that achieving sufficient CNS concentrations through systemic routes may be challenging, potentially due to limited BBB permeability.
Q3: What are the physicochemical properties of this compound relevant to BBB penetration?
A compound's ability to cross the BBB is influenced by several physicochemical properties. Molecules with a molecular weight greater than 400-500 Da often exhibit poor BBB penetration.[6] The properties of this compound are summarized below.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 448.4 g/mol | Borderline; may contribute to reduced passive diffusion across the BBB. |
| Solubility | Soluble in water up to 100 mM | High water solubility can limit passive diffusion across the lipid-rich BBB. |
| Chemical Structure | Contains polar groups | The presence of hydroxyl and amine groups increases polarity, which generally hinders BBB crossing. |
Q4: How can I assess the BBB permeability of this compound in my experiments?
Several established methods can be used to determine the BBB permeability of a compound. The choice of method depends on the specific research question, available resources, and desired throughput.[7][8][9]
| Method Type | Examples | Key Outcome | Advantages | Disadvantages |
| In Silico | QSAR models, molecular descriptor analysis | Predicted logBB or Kp,uu | High-throughput, cost-effective for initial screening.[10] | Predictive accuracy can vary; requires validation with experimental data. |
| In Vitro | PAMPA-BBB, Cell-based Transwell models (e.g., hCMEC/D3, MDR1-MDCK)[8][9] | Apparent Permeability (Papp), Efflux Ratio (ER) | Medium-to-high throughput, allows for mechanistic studies (e.g., transporter involvement).[9][10] | May not fully replicate the complexity of the in vivo BBB.[10] |
| In Vivo | Brain microdialysis, in situ brain perfusion, brain-to-plasma concentration ratio (Kp)[7][9][11] | Unbound brain-to-plasma ratio (Kp,uu), rate of influx | Gold standard; provides definitive data on BBB penetration in a physiological system.[8] | Low-throughput, expensive, requires animal use.[8] |
Troubleshooting Guides
Issue 1: No observable CNS effects after systemic administration of GR 55562.
-
Potential Cause: Limited penetration across the blood-brain barrier. The physicochemical properties of GR 55562 suggest it may not efficiently cross the BBB to reach therapeutic concentrations in the brain.
-
Troubleshooting Steps:
-
Verify Compound Activity: Before proceeding, confirm the activity of your batch of GR 55562 in a peripheral assay or an in vitro CNS preparation (e.g., brain slice electrophysiology) where the BBB is not a factor.[12]
-
Perform a Permeability Assay: Conduct an in vitro BBB permeability assay (e.g., PAMPA or a Transwell model) to quantify its ability to cross a cell monolayer.[8] This will provide direct evidence of its permeability characteristics.
-
Consider Direct CNS Administration: If central effects are required, consider direct administration methods such as intracerebroventricular (ICV) or stereotaxic microinjection into a specific brain nucleus, as has been done in previous studies.[4][5]
-
Measure Brain and Plasma Concentrations: If systemic administration is necessary, perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio (Kp or Kp,uu) to quantify CNS exposure.[7]
-
Issue 2: Inconsistent results in an in vitro BBB Transwell assay.
-
Potential Cause: Compromised integrity of the endothelial cell monolayer. For a reliable permeability assessment, the cell monolayer must form tight junctions that restrict paracellular flux.
-
Troubleshooting Steps:
-
Measure Transendothelial Electrical Resistance (TEER): Regularly monitor TEER values across the cell monolayer. A drop in TEER indicates a loss of tight junction integrity.[9] Ensure TEER values are stable and within the expected range for your cell type before starting the experiment.
-
Use a Paracellular Marker: Include a low-permeability fluorescent marker (e.g., Lucifer yellow or FITC-dextran) in your assay.[13] High passage of this marker confirms that the monolayer is compromised.
-
Optimize Cell Culture Conditions: Ensure optimal culture conditions. Co-culturing endothelial cells with astrocytes or pericytes can promote the formation of tighter junctions and better mimic the in vivo BBB.[10]
-
Verify Transporter Expression: If investigating active transport, confirm the expression of relevant efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in your chosen cell line.[7][10]
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell System
This protocol provides a general workflow for assessing the permeability of this compound across a brain endothelial cell monolayer.
-
Cell Culture: Plate human cerebral microvascular endothelial cells (hCMEC/D3) on the microporous membrane of a Transwell insert in the apical (upper) chamber. Culture until a confluent monolayer is formed, as confirmed by TEER measurements.
-
Assay Initiation:
-
Replace the media in the apical and basolateral (lower) chambers with fresh assay buffer.
-
Add this compound to the apical chamber at a known starting concentration.
-
To assess efflux, add the compound to the basolateral chamber in a separate set of wells.
-
-
Sampling: At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from the receiver chamber (basolateral for apical-to-basolateral transport, and apical for basolateral-to-apical transport). Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of GR 55562 in all samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
-
Protocol 2: In Vivo Assessment via Microdialysis
This protocol outlines the key steps for measuring extracellular concentrations of GR 55562 in a specific brain region following systemic administration.
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., frontal cortex).[11] Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and collect baseline dialysate samples.
-
Systemic Administration: Administer this compound via the desired route (e.g., i.v. or i.p.).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration. Also, collect blood samples at corresponding time points.
-
Analysis: Determine the concentration of GR 55562 in the dialysate and plasma samples using LC-MS/MS. The concentration in the dialysate reflects the unbound, extracellular drug level in the brain.[14]
-
Data Interpretation: Compare the time course of GR 55562 concentrations in the brain dialysate with those in the plasma to evaluate the extent and rate of BBB penetration.
Visualizations
Caption: Decision workflow for investigating the CNS effects of GR 55562.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. Differentiation between partial agonists and neutral 5-HT1B antagonists by chemical modulation of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy- N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in experiments using GR 55562 dihydrochloride
Welcome to the technical support center for GR 55562 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this selective 5-HT1B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the serotonin 5-HT1B receptor. It also exhibits a lower affinity for the 5-HT1D receptor.[1] Its primary mechanism of action is to block the binding of serotonin to 5-HT1B receptors, thereby inhibiting the downstream signaling pathways typically activated by this receptor. This makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1B receptor in the central nervous system and other tissues.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in water up to 100 mM. For long-term storage, it is recommended to store the solid compound desiccated at +4°C. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2] When preparing aqueous stock solutions, it is advisable to filter and sterilize the solution, for example, using a 0.22 μm filter, before use in cell-based assays.[3]
Q3: What are the known off-target effects of this compound?
While this compound is a selective 5-HT1B antagonist, it also has a notable affinity for the 5-HT1D receptor, with approximately 10-fold lower potency.[1] It is reported to have weak binding at other 5-HT receptor subtypes.[4] Researchers should be mindful of this cross-reactivity, especially at higher concentrations, as it could contribute to unexpected experimental outcomes. When interpreting results, consider the relative expression levels of 5-HT1B and 5-HT1D receptors in your experimental system.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo studies, particularly in rodent models. For instance, it has been administered via intracranial microinjections in rats to investigate its effects on behavior.[5][6] The appropriate vehicle for in vivo administration is typically sterile saline or artificial cerebrospinal fluid. The optimal dose and route of administration will depend on the specific research question and animal model and should be determined empirically.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no antagonist effect | 1. Improper compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: The concentration used may be too low to effectively block the 5-HT1B receptors. 3. Low receptor expression: The cell line or tissue preparation may have low or variable expression of 5-HT1B receptors. 4. High agonist concentration: The concentration of the 5-HT agonist used in the assay may be too high, overcoming the competitive antagonism. | 1. Solution Preparation: Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Dose-Response Curve: Perform a dose-response curve for GR 55562 to determine its IC50 in your specific assay. 3. Receptor Expression: Verify 5-HT1B receptor expression levels using techniques like qPCR or Western blot. 4. Agonist Concentration: Use an agonist concentration at or near its EC50 value for antagonist characterization. |
| High background signal or variability between replicates | 1. Suboptimal assay conditions: Incubation times, temperature, or buffer composition may not be optimal. 2. Cell health and density: Inconsistent cell seeding density or poor cell viability can lead to variable results. 3. Pipetting errors: Inaccurate pipetting can introduce significant variability. 4. Vehicle effects: The vehicle used to dissolve the compound may have unintended biological effects. | 1. Assay Optimization: Optimize incubation times and temperature. Ensure the assay buffer composition is appropriate for the target receptor. 2. Cell Culture: Maintain consistent cell seeding and passage numbers. Regularly check cell viability. 3. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. 4. Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent. |
| Unexpected or off-target effects observed | 1. Cross-reactivity with 5-HT1D receptors: At higher concentrations, GR 55562 can antagonize 5-HT1D receptors. 2. Unknown off-target interactions: The compound may interact with other receptors or signaling pathways not previously characterized. | 1. Concentration Control: Use the lowest effective concentration of GR 55562 as determined by your dose-response experiments. 2. Specificity Confirmation: Use a structurally unrelated 5-HT1B antagonist to confirm that the observed effect is specific to 5-HT1B receptor blockade. Consider using a cell line with and without 5-HT1D receptor expression to dissect the contribution of each receptor subtype. |
Data Presentation
Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference |
| pKi | Human 5-HT1B | 7.4 | [7] |
| Human 5-HT1D | 6.2 | [7] | |
| pKB | Human cloned 5-HT1B | 7.3 | [4] |
| Human cloned 5-HT1D | 6.3 | [4] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 448.39 g/mol | [4] |
| Formula | C23H25N3O2.2HCl | [4] |
| Solubility | Soluble in water to 100 mM | |
| Purity | ≥98% | [4] |
Experimental Protocols
1. General Protocol for In Vitro Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of GR 55562 for the 5-HT1B receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
Radioligand (e.g., [3H]-GR 125743 or another suitable 5-HT1B radioligand).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT1B ligand like serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either GR 55562, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of GR 55562 to determine the IC50, which can then be used to calculate the Ki value.
-
2. General Protocol for In Vitro Functional Assay (cAMP Measurement)
This protocol outlines a general method to assess the antagonist activity of GR 55562 by measuring its effect on agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
5-HT1B receptor agonist (e.g., serotonin or a selective agonist).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add the 5-HT1B agonist in the presence of forskolin to stimulate cAMP production. The 5-HT1B receptor is typically Gi-coupled, so its activation will inhibit forskolin-stimulated cAMP accumulation.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of GR 55562 to determine its IC50 for the inhibition of the agonist response.
-
Mandatory Visualizations
Caption: 5-HT1B Receptor Signaling Pathway and the Action of GR 55562.
Caption: Experimental Workflow for a Functional cAMP Assay with GR 55562.
Caption: Logical Relationships in Minimizing Experimental Variability.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 5. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]
Addressing low signal-to-noise ratio with GR 55562 dihydrochloride
Welcome to the technical support center for GR 55562 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common experimental challenges, particularly low signal-to-noise ratio, when working with this selective 5-HT1B/1D receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist for the serotonin 5-HT1B and 5-HT1D receptors. It exhibits a higher affinity for the 5-HT1B receptor subtype. Its mechanism of action is to block the binding of serotonin (5-hydroxytryptamine, 5-HT) to these receptors, thereby inhibiting their downstream signaling pathways.
Q2: What are the key signaling pathways affected by this compound?
A2: Both 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade. As an antagonist, GR 55562 blocks these effects.[1][2]
Q3: What are the optimal storage and solubility conditions for this compound?
A3: For optimal stability, this compound should be stored desiccated at +4°C. It is soluble in water up to 100 mM. For experimental use, it is recommended to prepare fresh solutions.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful results. This guide provides a systematic approach to troubleshooting this common issue in experiments involving this compound.
Problem 1: High Background Signal (High Noise)
High background is often due to non-specific binding of the radioligand or detection reagents.
| Potential Cause | Recommended Solution |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Consider testing different blocking agents. |
| Inadequate Washing | Increase the number and/or volume of wash steps. Ensure the wash buffer is at the correct temperature (typically ice-cold) to minimize dissociation of specifically bound ligand. |
| "Sticky" Compound or Radioligand | Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay and wash buffers to reduce hydrophobic interactions. |
| Contaminated Reagents | Use fresh, high-purity reagents and filter-sterilize all buffers. |
| High Radioligand Concentration | If using a radioligand, ensure its concentration is at or below its dissociation constant (Kd) to minimize non-specific binding. |
Problem 2: Low Specific Signal
A weak specific signal can make it difficult to distinguish from the background.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm the expression level of 5-HT1B/1D receptors in your cell line or tissue preparation. Use a positive control agonist to ensure receptor functionality. |
| Incorrect GR 55562 Concentration | Perform a concentration-response curve to determine the optimal concentration range for your specific assay. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength) to ensure the binding reaction reaches equilibrium and is stable. |
| Degraded Compound | Prepare fresh solutions of this compound for each experiment. |
| Inactive Enzyme/Substrate (for functional assays) | Ensure all components of your detection system (e.g., enzymes, substrates) are active and have been stored correctly. |
Problem 3: High Variability Between Replicates
Inconsistent results between replicate wells can mask true experimental effects.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a consistent seeding technique to achieve uniform cell density across wells. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media. |
| Incomplete Mixing | Gently agitate the plate after adding reagents to ensure thorough mixing. |
Data Presentation
Binding Affinity of GR 55562
The following table summarizes the reported binding affinities (pKi and Ki) of GR 55562 for human 5-HT1B and 5-HT1D receptors from various studies.
| Receptor Subtype | Radioligand Used | Cell Type | pKi | Ki (nM) | Reference |
| 5-HT1B | [3H]GR-125743 | C6-glial transfected | 7.85 | 14 | [3] |
| 5-HT1B | [3H]5-CT | C6-glial transfected | 7.92 | 12.1 | [3] |
| 5-HT1B | - | - | 7.5 | - | [3] |
| 5-HT1D | [3H]5-CT | Cos-7 transfected | 6.15 | 700 | [3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of GR 55562 for 5-HT1B or 5-HT1D receptors.
1. Materials:
- Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.
- Radioligand (e.g., [3H]-Serotonin or another suitable 5-HT1B/1D agonist/antagonist).
- This compound.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT1B/1D ligand (e.g., unlabeled serotonin).
- 96-well plates and glass fiber filters.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Prepare a dilution series of this compound in Assay Buffer.
- In a 96-well plate, add in the following order:
- Assay Buffer (for total binding).
- Non-specific binding control (for non-specific binding).
- Dilutions of GR 55562 (for competition).
- Add the radioligand at a concentration close to its Kd value to all wells.
- Add the cell membrane preparation to all wells to initiate the binding reaction.
- Incubate the plate with gentle agitation for 60-120 minutes at room temperature.
- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold Wash Buffer.
- Dry the filters, add scintillation fluid, and count the radioactivity.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of GR 55562.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay
This protocol outlines a method to measure the antagonistic effect of GR 55562 on agonist-induced inhibition of cAMP production.
1. Materials:
- Cells expressing the human 5-HT1B or 5-HT1D receptor.
- This compound.
- A 5-HT1B/1D receptor agonist (e.g., Serotonin).
- Forskolin (to stimulate adenylyl cyclase).
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture medium and plates.
2. Procedure:
- Seed the cells in a 96-well plate and allow them to attach overnight.
- Pre-incubate the cells with a dilution series of this compound for 15-30 minutes.
- Add the 5-HT1B/1D agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.
- Incubate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes).
- Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
3. Data Analysis:
- Plot the cAMP concentration against the log concentration of GR 55562.
- Determine the IC50 value, which represents the concentration of GR 55562 that reverses 50% of the agonist-induced inhibition of cAMP production.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT1B/1D receptor signaling pathway and the antagonistic action of GR 55562.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in experiments.
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
GR 55562 dihydrochloride vs GR 127935 as a 5-HT1B antagonist
An Objective Comparison of GR 55562 Dihydrochloride and GR 127935 as 5-HT1B Receptor Antagonists
For researchers in pharmacology and drug development, the selection of a suitable antagonist is critical for investigating the physiological roles of specific receptors. The serotonin 1B (5-HT1B) receptor, a G-protein-coupled receptor (GPCR), is a significant target for therapeutic intervention in conditions ranging from depression to migraine.[1][2] This guide provides a detailed comparison of two widely used 5-HT1B receptor antagonists: this compound and GR 127935.
Overview of the Compounds
This compound is recognized as a selective and silent antagonist of the 5-HT1B receptor.[3] Its "silent" nature implies that it blocks the receptor without eliciting an inverse agonist effect, making it a neutral antagonist. It exhibits a notable selectivity for the 5-HT1B subtype over the closely related 5-HT1D receptor.[3][4]
GR 127935 is also a potent and selective antagonist at both 5-HT1B and 5-HT1D receptors.[5] Unlike GR 55562, it is not considered a silent antagonist, which suggests it may possess some intrinsic activity, such as partial inverse agonism.[3] This property can be a crucial differentiator in experimental outcomes.
Quantitative Data Presentation
The following tables summarize the binding affinity and functional antagonist activity of GR 55562 and GR 127935 at serotonin receptor subtypes.
Table 1: Comparative Binding Affinity (pKi)
| Compound | 5-HT1B Receptor | 5-HT1D Receptor | Selectivity (5-HT1B vs 5-HT1D) |
| GR 55562 | 7.4[4] | 6.2[4] | ~10-fold |
| GR 127935 | High Affinity (Antagonist)[5] | High Affinity (Antagonist)[5] | Non-selective between 1B/1D |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity Profile
| Compound | Receptor Target | Activity Type | Key Experimental Finding |
| GR 55562 | 5-HT1B / 5-HT1D | Silent (Neutral) Antagonist[3] | Competitively inhibits 5-HT evoked contraction in pulmonary resistance arteries (pEC10 = 7.26).[4] |
| GR 127935 | 5-HT1B / 5-HT1D | Antagonist (Not Silent)[3] | Blocks release-modulating 5-HT1B/1D autoreceptors, altering serotonin release.[5][6] |
Signaling Pathways
The 5-HT1B receptor is a Gi/o-coupled GPCR.[7] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as G-protein-activated inwardly rectifying potassium (GIRK) channels.[8] Antagonists like GR 55562 and GR 127935 prevent this cascade by blocking the initial agonist binding.
Experimental Protocols
Radioligand Binding Assay (for Affinity - Ki)
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of GR 55562 and GR 127935 for the 5-HT1B receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
A radiolabeled ligand with high affinity for the 5-HT1B receptor (e.g., [³H]-GR125743).
-
Increasing concentrations of the unlabeled antagonist (GR 55562 or GR 127935).
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures G-protein activation and can distinguish between agonists, neutral antagonists, and inverse agonists.[9][10]
-
Objective: To characterize GR 55562 and GR 127935 as antagonists by their ability to block agonist-stimulated G-protein activation.
-
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
A known 5-HT1B receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).
-
Increasing concentrations of the antagonist (GR 55562 or GR 127935).
-
Assay buffer containing GDP.
-
-
Methodology:
-
Pre-incubate the cell membranes with increasing concentrations of the antagonist.
-
Add a fixed, submaximal concentration of the agonist (5-CT) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS to bind to activated G-proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the filter-bound radioactivity.
-
Data is expressed as the percentage of inhibition of the agonist-stimulated [³⁵S]GTPγS binding. A neutral antagonist will inhibit the agonist response but will not affect basal (unstimulated) binding. An inverse agonist would decrease basal binding.
-
Summary and Conclusion
Both GR 55562 and GR 127935 are valuable tools for studying the 5-HT1B receptor, but their pharmacological profiles present key differences that must be considered for experimental design.
-
This compound is the preferred choice when a selective, neutral antagonist for the 5-HT1B receptor is required. Its ~10-fold selectivity over the 5-HT1D receptor and its characterization as a "silent" antagonist make it ideal for experiments aiming to block the receptor without introducing confounding effects from intrinsic activity.[3][4]
-
GR 127935 serves as a potent 5-HT1B/1D receptor antagonist .[5] Researchers should be aware of its non-silent nature, which could imply partial inverse agonist properties.[3] This compound is suitable for studies where blocking both 5-HT1B and 5-HT1D receptors is intended or acceptable, and its ability to cross the blood-brain barrier makes it useful for in vivo central nervous system studies.[11]
The choice between these two compounds will ultimately depend on the specific requirements of the research question, particularly the desired selectivity profile and the tolerance for potential intrinsic activity at the receptor.
References
- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. GR-55562 - Wikipedia [en.wikipedia.org]
- 4. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]
- 5. GR-127935 [medbox.iiab.me]
- 6. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with GR127935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation between partial agonists and neutral 5-HT1B antagonists by chemical modulation of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy- N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Characterization of 5-HT1B Receptor Drugs in Nonhuman Primates Using Simultaneous PET-MR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT1B Antagonists: GR 55562 Dihydrochloride vs. SB 216641
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-HT1B receptor antagonists: GR 55562 dihydrochloride and SB 216641. The information presented is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by offering a clear overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to 5-HT1B Antagonists
The serotonin 1B (5-HT1B) receptor is a key presynaptic autoreceptor that modulates the release of serotonin and other neurotransmitters. Its role in various physiological and pathological processes, including depression, anxiety, and migraine, has made it a significant target for drug discovery. Selective antagonists of the 5-HT1B receptor are invaluable tools for elucidating the function of this receptor and for the development of novel therapeutics. This guide focuses on two such antagonists, GR 55562 and SB 216641, highlighting their similarities and differences to aid in experimental design and interpretation.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and SB 216641, focusing on their binding affinities and selectivity for the human 5-HT1B receptor.
Table 1: Binding Affinity of 5-HT1B Antagonists
| Compound | Receptor | pKi | pKB |
| This compound | h5-HT1B | 7.4 | 7.3[1][2] |
| h5-HT1D | 6.2 | 6.3[1][2] | |
| SB 216641 | h5-HT1B | 9.0[3] | 9.3[3] |
| h5-HT1D | - | 7.3[3] |
pKi represents the negative logarithm of the inhibition constant, indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, providing a measure of its potency.
Table 2: Selectivity Profile
| Compound | Selectivity (5-HT1B vs. 5-HT1D) |
| This compound | ~10-fold[4] |
| SB 216641 | ~25-fold[3][5] |
Selectivity is a crucial parameter for a pharmacological tool, indicating its ability to bind to the target receptor with higher affinity than other receptors. SB 216641 demonstrates a higher selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor compared to GR 55562.
In Vivo and In Vitro Experimental Findings
Both GR 55562 and SB 216641 have been utilized in a variety of in vivo and in vitro studies to probe the function of the 5-HT1B receptor.
GR 55562 has been characterized as a selective and competitive 5-HT1B/5-HT1D receptor antagonist. In functional assays, it has been shown to inhibit 5-HT evoked contractions in pulmonary resistance arteries. In vivo studies have explored its role in modulating the effects of cocaine, where it did not significantly affect cocaine-induced locomotor hyperactivity when administered into the ventral tegmental area (VTA) but did attenuate cocaine sensitization with repeated administration.
SB 216641 is also a potent and selective 5-HT1B receptor antagonist.[3] Functional studies have demonstrated its ability to antagonize the effects of 5-HT1B receptor agonists in human cerebral cortex slices and synaptosomes.[6] In vivo research has indicated that SB 216641 can attenuate the reinstatement of cocaine-seeking behavior, suggesting a role for 5-HT1B receptors in drug relapse.[7]
While direct head-to-head in vivo comparative studies are limited, the available data suggests that both compounds are effective tools for blocking 5-HT1B receptor function. The higher selectivity of SB 216641 may be advantageous in experiments where distinguishing between 5-HT1B and 5-HT1D receptor-mediated effects is critical.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow for a competition radioligand binding assay.
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: Competition Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
The following provides a generalized yet detailed protocol for a competition radioligand binding assay, a key method for characterizing the affinity of antagonists like GR 55562 and SB 216641.
Objective: To determine the inhibitory constant (Ki) of a test compound (GR 55562 or SB 216641) for the 5-HT1B receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A specific 5-HT1B receptor radioligand, such as [³H]-5-carboxamidotryptamine ([³H]-5-CT).
-
Test Compounds: this compound and SB 216641.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM 5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the h5-HT1B receptor to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (GR 55562 or SB 216641) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM 5-HT).
-
Competition: A specific concentration of the test compound.
-
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10][11]
-
Conclusion
Both this compound and SB 216641 are valuable pharmacological tools for investigating the 5-HT1B receptor. SB 216641 exhibits a higher binding affinity and greater selectivity for the 5-HT1B receptor over the 5-HT1D receptor, which may be a critical consideration for experiments requiring a high degree of specificity. Conversely, GR 55562 remains a widely used and effective antagonist for studying 5-HT1B receptor function. The choice between these two compounds should be guided by the specific requirements of the experimental design, including the desired level of selectivity and the biological system under investigation. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR-55562 - Wikipedia [en.wikipedia.org]
- 5. SB-216641 - Wikipedia [en.wikipedia.org]
- 6. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: GR 55562 Dihydrochloride vs. 5-HT1B/1D Agonists in Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist, and prominent 5-HT1B/1D receptor agonists such as sumatriptan and zolmitriptan. This document is intended to serve as a valuable resource for researchers engaged in the study of the serotonergic system and the development of novel therapeutics targeting the 5-HT1B and 5-HT1D receptors.
Introduction
The 5-HT1B and 5-HT1D receptors, members of the G protein-coupled receptor superfamily, are key targets in the treatment of migraine and are implicated in various other physiological and pathological processes. While agonists at these receptors, like the triptans, have well-established therapeutic applications, selective antagonists such as this compound are invaluable tools for elucidating the precise roles of these receptors in both health and disease. This guide presents a side-by-side comparison of their efficacy, supported by experimental data, to aid in the selection of appropriate pharmacological tools for research endeavors.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and the 5-HT1B/1D agonists, sumatriptan and zolmitriptan.
Table 1: Receptor Binding Affinity (pKi)
| Compound | 5-HT1B Receptor | 5-HT1D Receptor | Selectivity (5-HT1B vs 5-HT1D) |
| This compound | 7.4[1] | 6.2[1] | ~16-fold |
| Sumatriptan | 7.0[2] | 7.2[2] | ~0.6-fold |
| Zolmitriptan | 8.3 | 9.2 | ~8-fold |
Table 2: Functional Activity
| Compound | Assay Type | Receptor | Parameter | Value |
| This compound | Contraction Antagonism | Human 5-HT1B | pA2 | 7.40 (against Sumatriptan)[3] |
| Sumatriptan | Contraction Agonism | Human Coronary Artery | pEC50 | 6.1[3] |
| Zolmitriptan | Adenylyl Cyclase Inhibition | Human 5-HT1D | pIC50 | 9.16 |
| Zolmitriptan | Adenylyl Cyclase Inhibition | Human 5-HT1B | pIC50 | 8.32 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups used to derive the data above, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound and 5-HT1B/1D agonists for the 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]5-HT or another suitable radiolabeled ligand.
-
Unlabeled ligands: this compound, sumatriptan, zolmitriptan.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Liquid scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (GR 55562, agonists) in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled 5-HT (for non-specific binding) or the unlabeled test compound.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from competition curves and calculate the Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)
Objective: To determine the functional potency (EC50/IC50) of 5-HT1B/1D agonists and the antagonist affinity (pA2) of this compound.
Materials:
-
CHO or HEK293 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.
-
Forskolin.
-
This compound, sumatriptan, zolmitriptan.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
384-well white microplates.
Procedure:
-
Seed the cells into 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
For agonist testing: Add serial dilutions of the 5-HT1B/1D agonists to the wells.
-
For antagonist testing: Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes before adding a fixed concentration of a 5-HT1B/1D agonist (typically its EC80).
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Generate dose-response curves and calculate EC50 or IC50 values. For antagonist data, perform a Schild analysis to determine the pA2 value.
Conclusion
This guide provides a comparative overview of the selective 5-HT1B/1D receptor antagonist, this compound, and the widely used 5-HT1B/1D agonists, sumatriptan and zolmitriptan. The presented data highlights the contrasting pharmacological profiles, with GR 55562 acting as a potent and selective antagonist, while the triptans function as agonists at these receptors. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to investigate the serotonergic system. The distinct properties of these compounds make them indispensable tools for dissecting the roles of 5-HT1B and 5-HT1D receptors in various physiological and disease states.
References
Unveiling the Selectivity of GR 55562 Dihydrochloride: A Comparative Guide to its Serotonin Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides a comprehensive comparison of GR 55562 dihydrochloride's cross-reactivity with various serotonin (5-HT) receptor subtypes, supported by experimental data and detailed methodologies.
GR 55562 is a well-established antagonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1] Its utility as a selective pharmacological tool, however, necessitates a thorough characterization of its binding to other serotonin receptors. This guide presents a quantitative analysis of GR 55562's binding affinity and compares it with another notable 5-HT1D receptor antagonist, BRL-15572, to provide a clearer perspective on its selectivity.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (pKi and Ki) of GR 55562 and BRL-15572 for a range of human serotonin receptor subtypes. The data has been compiled from various radioligand binding assays. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | GR 55562 | BRL-15572 |
| 5-HT1A | pKi: 7.7 | pKi: 7.7 |
| Ki: 20 nM | Ki: 20 nM[2] | |
| 5-HT1B | pKi: 6.1 | pKi: 6.1 |
| Ki: 794 nM | Ki: 794 nM[3] | |
| 5-HT1D | pKi: 7.9 | pKi: 7.9[3][4] |
| Ki: 13 nM[2] | Ki: 13 nM[2] | |
| 5-HT1E | Not Reported | pKi: 5.2 |
| Ki: 6310 nM[3] | ||
| 5-HT1F | Not Reported | pKi: 6.0 |
| Ki: 1000 nM[3] | ||
| 5-HT2A | Not Reported | pKi: 6.6 |
| Ki: 251 nM[3] | ||
| 5-HT2B | Not Reported | pKi: 7.4 |
| Ki: 40 nM[2][3] | ||
| 5-HT2C | Not Reported | pKi: 6.2 |
| Ki: 631 nM[3] | ||
| 5-HT6 | Not Reported | pKi: 5.9 |
| Ki: 1259 nM[3] | ||
| 5-HT7 | Not Reported | pKi: 6.3 |
| Ki: 501 nM[3] |
Key Observations:
-
GR 55562 demonstrates high affinity for the 5-HT1D receptor, with a Ki value of 13 nM.[2]
-
It exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1]
-
BRL-15572 also shows high affinity for the 5-HT1D receptor (pKi = 7.9) but has 60-fold lower affinity for the 5-HT1B receptor.[4][5] BRL-15572 also displays notable affinity for the 5-HT1A and 5-HT2B receptors.[2][3]
Experimental Methodologies
The binding affinity data presented in this guide were primarily determined using radioligand binding assays and functional assays measuring cAMP accumulation. Below are detailed protocols representative of the methodologies employed in the cited studies.
Radioligand Binding Assay Protocol
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., GR 55562) for a specific serotonin receptor subtype expressed in cultured cells.
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human serotonin receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]5-HT).
-
Test compound (GR 55562).
-
Non-specific binding control (e.g., a high concentration of serotonin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This protocol describes a method to assess the functional activity of a compound as an antagonist by measuring its ability to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (pKB) of an antagonist.
Materials:
-
CHO cells stably co-expressing the human serotonin receptor of interest and a cAMP-responsive reporter gene.
-
Agonist for the target receptor (e.g., 5-HT).
-
Antagonist (GR 55562).
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF).
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.
-
Assay Setup: Seed the cells into a 96-well plate. Pre-incubate the cells with varying concentrations of the antagonist (GR 55562).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration) and forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist response against the concentration of the antagonist. Determine the concentration of the antagonist that causes a rightward shift in the agonist dose-response curve and calculate the pKB value.
Signaling Pathway of 5-HT1D Receptor
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This mechanism is central to the receptor's physiological effects.
Conclusion
References
GR 55562 Dihydrochloride: A Comparative Guide for Use as a Negative Control in 5-HT Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR 55562 dihydrochloride with alternative compounds for its application as a negative control in 5-HT (serotonin) receptor research. By presenting objective performance data, detailed experimental protocols, and clear visual aids, this document aims to assist researchers in selecting the most appropriate negative control for their specific experimental needs, thereby ensuring the validity and accuracy of their findings.
Introduction to Negative Controls in 5-HT Receptor Research
In the intricate landscape of 5-HT receptor pharmacology, the use of appropriate negative controls is paramount to validate experimental results. A negative control is a compound that is not expected to produce a response, thereby helping to ensure that any observed effect from a test compound is due to its specific interaction with the target receptor and not a result of off-target effects or experimental artifacts. An ideal negative control in this context is a ligand with high affinity and selectivity for a specific 5-HT receptor subtype (or subtypes) but is known to be inactive at the subtype being investigated.
This compound is a selective antagonist for the 5-HT1B and 5-HT1D receptors.[1][2][3] Its high selectivity for these receptors makes it a potential candidate as a negative control in studies focusing on other 5-HT receptor subtypes. This guide will compare this compound with other selective 5-HT receptor ligands that can also be utilized as negative controls.
Comparative Analysis of 5-HT Receptor Ligands
The selection of an appropriate negative control hinges on its binding affinity and selectivity profile. A compound with a high affinity for a specific receptor (indicated by a low Ki or KB value, or a high pKi or pKB value) and significantly lower affinity for other receptors is considered highly selective.
Data Presentation: Binding Affinities of Selected 5-HT Receptor Ligands
The following table summarizes the binding affinities (pKi or pKB) of this compound and two other commonly used selective 5-HT receptor antagonists, SB-216641 and WAY-100635, across various human 5-HT receptor subtypes. This data allows for a direct comparison of their selectivity profiles.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT7 | Primary Target(s) |
| This compound | Weak affinity | 7.3 (pKB)[2] | 6.3 (pKB)[2] | - | - | - | 5-HT1B/5-HT1D |
| SB-216641 | - | 9.0 (pKi)[4] | 7.6 (pKi)[4] | - | - | - | 5-HT1B |
| WAY-100635 | 8.87 (pIC50)[5] | Weak affinity | Weak affinity | - | - | - | 5-HT1A |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following section outlines a standard radioligand binding assay protocol that can be adapted for the use of this compound as a negative control.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific 5-HT receptor, using a selective radioligand. GR 55562 can be used as a negative control when the receptor of interest is not 5-HT1B or 5-HT1D.
1. Materials and Reagents:
-
Cell membranes expressing the human 5-HT receptor of interest
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A)
-
This compound
-
Unlabeled specific ligand for the target receptor (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[6]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)[6]
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
2. Membrane Preparation:
-
Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[6]
3. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of the unlabeled specific ligand.
-
Test Compound: Membranes, radioligand, and varying concentrations of the test compound.
-
Negative Control (GR 55562): Membranes, radioligand, and varying concentrations of this compound.
-
-
The final volume in each well should be consistent (e.g., 250 µL).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
4. Filtration and Counting:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters (e.g., 30 minutes at 50°C).[6]
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the test compound and the negative control, plot the percentage of specific binding against the logarithm of the compound concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Logic and Pathways
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Logic of using GR 55562 as a negative control in a 5-HT receptor study.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the 5-HT1B receptor.
Conclusion
This compound serves as a valuable tool in 5-HT receptor research, particularly as a negative control in studies not focused on the 5-HT1B or 5-HT1D subtypes. Its high selectivity ensures that any observed effects in such studies are not mediated by these two receptors. However, researchers should always consider the specific context of their experiments and consult the latest literature to confirm the suitability of any negative control. For studies investigating the 5-HT1A receptor, WAY-100635 would be a more appropriate negative control for other subtypes, while SB-216641 offers higher selectivity for the 5-HT1B receptor over the 5-HT1D receptor compared to GR 55562. The careful selection and use of negative controls, guided by comprehensive data and robust experimental protocols, are fundamental to the generation of reliable and impactful scientific knowledge.
References
- 1. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]
- 2. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 3. GR-55562 - Wikipedia [en.wikipedia.org]
- 4. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of GR 55562 and CP 93129 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used pharmacological tools, GR 55562 and CP 93129, with a focus on their applications in behavioral research. By examining their distinct mechanisms of action and summarizing their effects across a range of behavioral paradigms, this document aims to equip researchers with the necessary information to make informed decisions for their study designs.
Introduction to GR 55562 and CP 93129
GR 55562 and CP 93129 are invaluable ligands for probing the function of the serotonin 1B (5-HT1B) receptor, a key player in the modulation of various behaviors, including anxiety, aggression, and reward processing. Their opposing pharmacological actions—GR 55562 as a selective antagonist and CP 93129 as a potent agonist—make them a powerful duo for dissecting the precise role of the 5-HT1B receptor system in the central nervous system.
GR 55562 is a selective silent antagonist of the 5-HT1B and 5-HT1D receptors.[1] It exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and has weak affinity for other serotonin receptor subtypes.[1] Its ability to block the effects of 5-HT1B receptor activation makes it a crucial tool for investigating the consequences of diminished 5-HT1B signaling.
CP 93129 is a potent and selective 5-HT1B receptor agonist.[2] It displays high selectivity for the 5-HT1B receptor, with significantly lower affinity for other serotonin receptors, including the closely related 5-HT1D and 5-HT1A subtypes.[2] By mimicking the effects of serotonin at the 5-HT1B receptor, CP 93129 allows for the direct examination of the behavioral outcomes of enhanced 5-HT1B receptor signaling.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of GR 55562 and CP 93129 for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1C (Ki, nM) | 5-HT2 (Ki, nM) |
| GR 55562 | ~5.0 (pKB = 7.3) | ~50 (pKB = 6.3) | >1000[3] | >1000[3] | >1000[3] |
| CP 93129 | 8.1 | 1100 | 1500 | 2900 | 7200 |
Mechanism of Action and Signaling Pathways
The primary function of presynaptic 5-HT1B autoreceptors is to inhibit the release of serotonin and other neurotransmitters.[6] Postsynaptic 5-HT1B heteroreceptors, on the other hand, modulate the activity of non-serotonergic neurons.
CP 93129 , as an agonist, activates this pathway, leading to the inhibition of neurotransmitter release. This can result in a range of behavioral effects depending on the specific neural circuit involved.
GR 55562 , as an antagonist, blocks the binding of serotonin and other agonists to the 5-HT1B receptor, thereby preventing the activation of this inhibitory signaling cascade. This can lead to an increase in neurotransmitter release, effectively producing the opposite effect of an agonist.
Recent studies have also indicated that 5-HT1B receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through both Gαi/o and β-arrestin dependent pathways.[7][8]
Comparative Behavioral Effects
The opposing actions of GR 55562 and CP 93129 are evident in a variety of behavioral paradigms. The following sections summarize their effects in key areas of behavioral research.
Anxiety-Related Behaviors
Studies using models such as the elevated plus maze (EPM) have shown that both 5-HT1B receptor agonists and antagonists can produce anxiolytic-like effects.[9] For instance, CP 94253 (another 5-HT1B agonist) and the 5-HT1B antagonists SB 216641 and GR 127935 have all demonstrated anxiolytic properties in the Vogel conflict drinking test.[9] The anxiolytic-like effects of 5-HT1B antagonists may be linked to the blockade of postsynaptic 5-HT1B heteroreceptors.[9] Conversely, direct activation of 5-HT1A receptors in the dorsal bed nucleus of the stria terminalis (dBNST) has been shown to be anxiolytic, and this effect can be blocked by a 5-HT1A antagonist.[10]
Aggression
The role of the 5-HT1B receptor in aggression is well-documented. 5-HT1B receptor agonists, including CP 93129, have been shown to effectively reduce offensive aggressive behavior in rodents.[11][12][13] This anti-aggressive effect is thought to be mediated by the activation of 5-HT1B autoreceptors, leading to a reduction in serotonin release during aggressive encounters.[11] In contrast, a lack of 5-HT1B receptors is associated with increased aggression.[14] The anti-aggressive effects of 5-HT1B agonists can be blocked by 5-HT1B antagonists like GR 127935.[12]
Locomotor Activity and Drug Reinforcement
The effects of 5-HT1B receptor ligands on locomotor activity and the reinforcing properties of drugs of abuse are complex. Intra-ventral tegmental area (VTA) administration of CP 93129 has been shown to enhance cocaine-induced locomotor hyperactivity, while GR 55562 can attenuate the development of cocaine sensitization.[15] In cocaine discrimination studies, microinjections of either GR 55562 or CP 93129 into the nucleus accumbens did not substitute for cocaine.[16] However, CP 93129 in the nucleus accumbens core potentiated the discriminative stimulus effects of low doses of cocaine, an effect that was attenuated by GR 55562.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are representative protocols for two commonly used behavioral assays.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[17][18][19][20][21]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes prior to the test.[19]
-
Administer GR 55562, CP 93129, or vehicle control at the appropriate time before the test.
-
Place the animal in the center of the maze, facing an open arm.[17]
-
Allow the animal to explore the maze for a set period, typically 5-10 minutes.[18][19]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.
Resident-Intruder Test
The resident-intruder paradigm is a standard test to measure offensive aggression in rodents.[22][23][24][25][26]
-
Housing: House the "resident" male animal individually for a period of time (e.g., one week) to establish territoriality.[23][26] A female companion may be housed with the resident to facilitate territorial behavior.[26]
-
Procedure:
-
Remove the female companion (if present) from the resident's cage prior to the test.[22]
-
Administer GR 55562, CP 93129, or vehicle control to the resident animal.
-
Introduce an unfamiliar, slightly smaller "intruder" male into the resident's home cage.[22]
-
Observe and record the resident's aggressive behaviors (e.g., latency to attack, number of attacks, duration of fighting) for a fixed period, typically 10 minutes.[23]
-
-
Data Analysis: A decrease in the frequency or duration of aggressive behaviors is interpreted as an anti-aggressive effect. An increase suggests a pro-aggressive effect.
Conclusion
GR 55562 and CP 93129 represent indispensable tools for elucidating the role of the 5-HT1B receptor in a wide array of behaviors. Their opposing pharmacological profiles allow for a robust and nuanced investigation of this critical serotonergic pathway. By carefully considering their receptor binding affinities, understanding their impact on downstream signaling, and employing standardized behavioral protocols, researchers can effectively leverage these compounds to advance our understanding of the neurobiological basis of behavior and to identify novel therapeutic targets for neuropsychiatric disorders.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. CP-93129 - Wikipedia [en.wikipedia.org]
- 3. Differentiation between partial agonists and neutral 5-HT1B antagonists by chemical modulation of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy- N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin inputs to the dorsal BNST modulate anxiety in a 5-HT1A receptor dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Anti-aggressive effects of agonists at 5-HT1B receptors in the dorsal raphe nucleus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1A and 5-HT1B receptor agonists and aggression: a pharmacological challenge of the serotonin deficiency hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct circuits underlie the effects of 5-HT1B receptors on aggression and impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. mmpc.org [mmpc.org]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Resident intruder paradigm-induced aggression relieves depressive-like behaviors in male rats subjected to chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The resident-intruder paradigm: a standardized test for aggression, violence and social stress [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Critical Advantage of Selectivity: A Comparative Guide to GR 55562 Dihydrochloride and Non-Selective Antagonists
For researchers, scientists, and drug development professionals, the choice of a pharmacological tool can profoundly impact the validity and clarity of experimental results. This guide provides a comprehensive comparison between the selective 5-HT1B/1D receptor antagonist, GR 55562 dihydrochloride, and non-selective serotonin receptor antagonists, highlighting the critical importance of selectivity in modern research.
In the intricate landscape of serotonergic neurotransmission, the ability to dissect the roles of individual receptor subtypes is paramount. While non-selective antagonists can provide broad insights into the overall function of the serotonin system, their utility is often limited by off-target effects that can confound data interpretation. Selective antagonists, such as this compound, offer a more precise approach, enabling the targeted investigation of specific receptor-mediated pathways. This guide will delve into the pharmacological distinctions between GR 55562 and a representative non-selective antagonist, metergoline, supported by quantitative data and detailed experimental methodologies.
Unmasking Specificity: A Quantitative Comparison of Binding Affinities
The cornerstone of a pharmacological agent's utility is its binding affinity and selectivity profile. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of GR 55562 and metergoline for various serotonin (5-HT) receptor subtypes. Higher pKi values indicate greater binding affinity.
| Receptor Subtype | This compound (pKi) | Metergoline (pKi) |
| 5-HT1A | 6.07[1] | 8.8 |
| 5-HT1B | 7.4 - 7.85[1] | 8.8 |
| 5-HT1D | 6.2 - 6.3[2] | 8.8 |
| 5-HT2A | Weak Affinity[2] | 9.1 |
| 5-HT2B | Weak Affinity | 9.0 |
| 5-HT2C | Weak Affinity | 8.7 |
| 5-HT6 | Weak Affinity | 7.0 |
| 5-HT7 | Weak Affinity | 8.4 |
Note: Data for GR 55562 at subtypes other than 5-HT1A, 5-HT1B, and 5-HT1D is often reported qualitatively as "weak affinity".[2] Metergoline data is sourced from the NIMH Psychoactive Drug Screening Program (PDSP) and presented as pKi values derived from reported Ki values.[3]
As the data clearly illustrates, GR 55562 exhibits significant selectivity for the 5-HT1B and 5-HT1D receptors, with approximately 10-fold higher affinity for the 5-HT1B subtype.[4] In stark contrast, metergoline demonstrates high affinity across a broad spectrum of 5-HT receptor subtypes and has also been shown to interact with dopamine, muscarinic, norepinephrine, and opioid receptors.[3] This promiscuous binding profile makes it challenging to attribute any observed physiological or cellular effect solely to the antagonism of a single receptor subtype.
The Power of Precision: Why Choose this compound?
The primary advantage of employing a selective antagonist like GR 55562 lies in the ability to confidently link experimental outcomes to the blockade of the 5-HT1D receptor. This precision is crucial for:
-
Target Validation: Accurately confirming the role of the 5-HT1D receptor in a specific physiological or pathological process.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular responses mediated by the 5-HT1D receptor without the confounding influence of other receptor systems.
-
Drug Discovery: Developing novel therapeutic agents with improved target specificity and reduced potential for off-target side effects.
Visualizing the Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the signaling pathway of the 5-HT1D receptor and a typical experimental workflow for characterizing a receptor antagonist.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Detailed Methodologies for Key Experiments
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays used to characterize 5-HT receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Cells or tissues expressing the target 5-HT receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [³H]5-CT), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand to saturate all specific binding sites.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., GR 55562 or metergoline).
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. For an antagonist, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, cell membranes are pre-incubated with varying concentrations of the antagonist (e.g., GR 55562) and a fixed concentration of a 5-HT1D agonist.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and radioligand binding.
-
-
Termination and Quantification:
-
The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is determined.
-
The antagonist's potency is expressed as the concentration that inhibits 50% of the agonist response (IC50), from which the antagonist equilibrium constant (KB) can be calculated.
-
cAMP Functional Assay
This assay measures the functional consequence of 5-HT1D receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist's ability to reverse the agonist-induced inhibition of cAMP production is quantified.
-
Cell Culture and Treatment:
-
Cells stably expressing the 5-HT1D receptor are cultured in 96-well plates.
-
The cells are pre-treated with varying concentrations of the antagonist (e.g., GR 55562).
-
Adenylyl cyclase is then stimulated with forskolin, and the cells are challenged with a 5-HT1D agonist.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The antagonist's ability to block the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified.
-
The antagonist's potency is determined by calculating the concentration that produces 50% of the maximal reversal (IC50), which can be used to determine the KB value.
-
Conclusion: The Imperative of Selectivity
References
- 1. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | 5-HT1B Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GR-55562 - Wikipedia [en.wikipedia.org]
Reproducibility of Published Findings: A Comparative Guide to GR 55562 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist, to support the reproducibility of published research findings. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a selective and competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors. It exhibits a notable selectivity for the 5-HT1B receptor over the 5-HT1D subtype, with approximately 10-fold greater affinity for 5-HT1B[1]. Unlike some related compounds, such as GR-127935, GR 55562 acts as a silent antagonist, meaning it does not have intrinsic activity at the receptor[1]. This property makes it a valuable tool for investigating the physiological and pathological roles of 5-HT1B/1D receptors. The blockade of these receptors, particularly the presynaptic 5-HT1B autoreceptors, has been proposed as a therapeutic strategy for depression and other neuropsychiatric disorders[2][3].
Comparative Analysis of In Vitro and In Vivo Studies
The following sections present a compilation of experimental data from published studies, offering a direct comparison of this compound with other relevant compounds.
Radioligand Binding Affinities
The affinity of a compound for its target receptor is a critical parameter in assessing its potency and selectivity. The table below summarizes the binding affinities (pKi) of GR 55562 and comparator compounds for human 5-HT1B and 5-HT1D receptors.
| Compound | Receptor | pKi | Reference |
| GR 55562 | h5-HT1B | 7.4 | Tocris Bioscience |
| h5-HT1D | 6.2 | Tocris Bioscience | |
| GR-127935 | h5-HT1B/1D | High Affinity | [1] |
| Cyanopindolol | 5-HT1B | High Affinity | [4] |
Functional Antagonism in Electrophysiology
The ability of GR 55562 to antagonize the effects of 5-HT1B receptor agonists has been demonstrated in electrophysiological studies. One key model is the inhibition of excitatory postsynaptic currents (epscs) in the hippocampus.
| Agonist | Antagonist | Antagonist Concentration | Effect | Reference |
| CP 93129 | GR 55562 | 10 µM | Completely antagonized the inhibitory effect of CP 93129 on poly-epscs. | [4] |
| 5-CT | GR 55562 | 10 µM | Completely antagonized the inhibitory effect of 5-CT on poly-epscs. | [4] |
| CP 93129 | Cyanopindolol | 10 µM | Completely blocked the effects of CP 93129. | [4] |
Note: The antagonistic effect of GR 55562 in these studies required a pre-incubation period of at least two hours to reach its full potential.[4]
In Vivo Behavioral Studies: Modulation of Cocaine-Induced Effects
The 5-HT1B receptor is implicated in the neurobiological effects of psychostimulants like cocaine. The following table summarizes the effects of GR 55562 and the 5-HT1B agonist CP-93129 on cocaine-induced behaviors in rats.
| Treatment | Animal Model | Behavioral Assay | Dose | Outcome | Reference |
| GR 55562 | Male Wistar Rats | Cocaine Discrimination | 0.1-10 µ g/side (intra-accumbens) | Failed to modulate the discriminative stimulus effects of cocaine. | [5] |
| GR 55562 + CP 93129 + Cocaine | Male Wistar Rats | Cocaine Discrimination | 1 µ g/side (intra-accumbens) | Significantly attenuated the enhancement of cocaine discrimination induced by CP 93129 and cocaine. | [5] |
| CP 93129 | Male Wistar Rats | Cocaine Discrimination | 1 µ g/side (intra-accumbens core) | Produced a leftward shift in the cocaine dose-response curve. | [5] |
Experimental Protocols
To facilitate the replication of these findings, detailed experimental methodologies are provided below.
In Vitro Electrophysiology: Inhibition of Polysynaptic EPSCs in Hippocampal Slices
-
Animal Model: Male Wistar rats (50-80 g).
-
Slice Preparation: Transverse hippocampal slices (400 µm thick) were prepared and maintained in an interface chamber at 35°C, perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, gassed with 95% O2 and 5% CO2.
-
Recording: Whole-cell voltage-clamp recordings were obtained from CA1 pyramidal neurons. Polysynaptic EPSCs were evoked by electrical stimulation of the stratum radiatum.
-
Drug Application: Drugs were bath-applied. For antagonist studies with GR 55562, slices were pre-incubated for at least 2 hours.
-
Data Analysis: The amplitude of the polysynaptic EPSCs was measured and compared before and after drug application.
In Vivo Behavioral Pharmacology: Cocaine Discrimination in Rats
-
Animal Model: Male Wistar rats.
-
Apparatus: Two-lever operant conditioning chambers.
-
Training: Rats were trained to discriminate between intraperitoneal injections of cocaine (10 mg/kg) and saline in a two-lever, food-reinforced task.
-
Surgery: Rats were stereotaxically implanted with bilateral guide cannulae aimed at the nucleus accumbens shell or core.
-
Microinjections: GR 55562 or CP 93129 were microinjected into the nucleus accumbens subregions prior to the administration of cocaine or saline.
-
Data Analysis: The percentage of responses on the cocaine-appropriate lever was recorded.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: 5-HT1B Receptor Signaling Pathway.
References
- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- 2. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of GR 55562 Dihydrochloride for 5-HT1B Receptor Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GR 55562 dihydrochloride with other key 5-HT1B receptor antagonists. The information is presented to facilitate objective evaluation and experimental design.
This compound is a selective antagonist of the serotonin 1B (5-HT1B) receptor, with a lower affinity for the 5-HT1D receptor.[1] It is distinguished as a "silent" antagonist, meaning it does not exhibit inverse agonist activity, a property that differentiates it from other antagonists like GR-127935.[1] This characteristic makes GR 55562 a valuable tool for dissecting the physiological roles of the 5-HT1B receptor without the confounding effects of inverse agonism. This guide summarizes its performance against other common 5-HT1B antagonists, providing key quantitative data and detailed experimental methodologies.
Comparative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of this compound in comparison to other well-characterized 5-HT1B receptor antagonists, GR-127935 and SB-224289. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Receptor Subtype | Parameter | Value | Species/System | Reference |
| GR 55562 | 5-HT1B | pKB | 7.3 | Human cloned | [2] |
| 5-HT1D | pKB | 6.3 | Human cloned | [2] | |
| 5-HT1B | pA2 | 6.6 | Human Pulmonary Artery | [3] | |
| GR-127935 | 5-HT1B/1D | - | - | - | [1][4] |
| SB-224289 | 5-HT1B | pKi | 8.2 | Human cloned | [5] |
| 5-HT1D | - | >60-fold selectivity | Human cloned | [5] | |
| 5-HT1B | pA2 | 8.4 | Guinea-pig brain cortex | [5] | |
| 5-HT1B | pA2 | 7.0 | Human Pulmonary Artery | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparative data table. These protocols are synthesized from established methods in the field and represent typical procedures for characterizing 5-HT1B receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor, or from brain tissue known to have high receptor density (e.g., rat cerebral cortex). The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: Competition binding assays are performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the 5-HT1B receptor (e.g., [3H]GR125743), and varying concentrations of the unlabeled competitor drug (e.g., GR 55562).
-
Incubation and Filtration: The plates are incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][7][8]
GTPγS Functional Assays
GTPγS binding assays are functional assays that measure the activation of G proteins coupled to a receptor, providing a measure of agonist efficacy and antagonist potency (pA2 or pKB).
-
Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.
-
Assay Conditions: The assay is typically conducted in a 96-well plate. Membranes are incubated with a fixed concentration of a 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine) in the presence of varying concentrations of the antagonist (e.g., GR 55562). The reaction mixture also contains GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation and Detection: Upon agonist stimulation of the receptor, the associated G protein exchanges GDP for GTP. In the assay, this leads to the binding of [35S]GTPγS. The reaction is incubated for a set period (e.g., 30 minutes at 30°C) and then terminated. The amount of bound [35S]GTPγS is measured, often by scintillation proximity assay (SPA) or by filtration.[4][9][10][11][12]
-
Data Analysis: The antagonist potency is determined by its ability to shift the concentration-response curve of the agonist to the right. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as serotonin, in the extracellular fluid of specific brain regions in freely moving animals. This allows for the assessment of how a drug affects neurotransmitter release in a physiological setting.
-
Surgical Procedure: Animals (e.g., rats or mice) are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the ventral hippocampus or prefrontal cortex). The animals are allowed to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min). The aCSF equilibrates with the extracellular fluid across the semi-permeable membrane of the probe, and the resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration and Sample Analysis: After a baseline collection period, the antagonist (e.g., GR 55562) is administered, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). The collected dialysate samples are then analyzed, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentration of serotonin.[13][14][15][16][17]
-
Data Analysis: The changes in serotonin levels following drug administration are expressed as a percentage of the baseline levels. This allows for the determination of the antagonist's effect on the basal or stimulated release of serotonin.
Preclinical Development and Safety
References
- 1. The GR127935-sensitive 5-HT1 receptors mediating canine internal carotid vasoconstriction: resemblance to the 5-HT1B, but not to the 5-HT1D or 5-ht1F, receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contractile 5-HT1B receptors in human cerebral arteries: pharmacological characterization and localization with immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 15. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for GR 55562 Dihydrochloride
Chemical and Physical Properties
A summary of the known quantitative data for GR 55562 dihydrochloride is presented below. This information is crucial for the safe handling, storage, and preparation of solutions.
| Property | Value | Source |
| Molecular Weight | 448.39 g/mol | [] |
| Molecular Formula | C₂₃H₂₅N₃O₂·2HCl | [] |
| Purity | ≥98% (HPLC) | [] |
| Solubility | Soluble in water to 100 mM | [2] |
| Physical Form | Solid | [2] |
Proper Disposal Procedures
As a precautionary measure, this compound and its containers should be disposed of as chemical waste. Always consult and adhere to your institution's and local authorities' specific waste disposal regulations. The following are general procedural steps for the disposal of this compound:
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste. Avoid mixing with other incompatible waste streams.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a labeled, sealed container for aqueous chemical waste. Do not pour solutions down the drain.[3]
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, and gloves, that come into contact with this compound should be disposed of as solid chemical waste.
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials, until it is collected by trained personnel for final disposal.
Step 4: Final Disposal
-
Dispose of the chemical waste through your institution's designated hazardous waste management program.[3][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Signaling Pathway of the 5-HT1B Receptor
GR 55562 is a selective antagonist of the 5-HT1B receptor. Understanding the signaling pathway of this receptor is crucial for interpreting experimental results. The diagram below illustrates the key signaling cascades initiated by the activation of the 5-HT1B receptor.
References
Personal protective equipment for handling GR 55562 dihydrochloride
Essential Safety and Handling Guide for GR 55562 Dihydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located through publicly available sources. The following information is based on the chemical properties of the substance and general safety protocols for handling potent, powdered research compounds. It is imperative that users obtain a substance-specific SDS from their supplier for definitive safety and handling instructions. This guide is intended for informational purposes only and should not replace a formal risk assessment or the guidance provided in a manufacturer's SDS.
This compound is a selective 5-HT1B receptor antagonist used in neuroscience research.[1][2] As a potent pharmacological compound, likely in a solid, powdered form, it requires careful handling to minimize exposure and ensure laboratory safety.
Chemical and Physical Properties
The following table summarizes the known properties of this compound, gathered from various chemical suppliers.
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₅N₃O₂·2HCl | [3][] |
| Molecular Weight | 448.39 g/mol | [3][] |
| Appearance | Solid, Off-white to light yellow powder | [1] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble in water to 100 mM | [3] |
| CAS Number | 159533-25-2 | [2][3] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data, a conservative approach to PPE is recommended. The following table outlines the minimum recommended PPE for handling this compound powder. For handling solutions, the risk of aerosolization is lower, but appropriate PPE should still be worn.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Change gloves immediately if contaminated and every two hours during prolonged use.[5] Consider double-gloving for added protection when handling the solid compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against splashes and airborne particles.[6][7] |
| Body Protection | Laboratory coat | Should be kept buttoned. A disposable gown is recommended when handling larger quantities of the powder.[7][8] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.[9] For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary based on a site-specific risk assessment.[10][11] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing and using solutions of this compound.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) from your supplier. If an SDS is not available, proceed with the highest level of caution.
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible.[6]
-
Prepare all necessary equipment, including vials, spatulas, solvent, and vortex mixer, within the designated area.
-
-
Weighing the Compound (Solid Form):
-
Perform all manipulations of the solid powder within a certified chemical fume hood to control exposure to airborne particles.[5]
-
Wear the full recommended PPE, including respiratory protection.
-
To minimize static, an anti-static gun may be used on the container.[5]
-
Carefully weigh the desired amount of this compound into a tared container.
-
-
Solution Preparation:
-
Add the appropriate solvent (e.g., water) to the container with the weighed powder.[3]
-
Close the container securely before removing it from the chemical fume hood.
-
Mix the solution using a vortex or sonicator until the solid is fully dissolved. Some suppliers note that sonication may be required.[12]
-
-
Storage:
-
Store the solid compound under desiccating conditions at +4°C.[2][3]
-
For stock solutions, supplier recommendations vary. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, preferably under nitrogen to protect from moisture.[1] Always follow the specific storage instructions provided by the supplier.
-
Logical Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.
-
Segregation of Waste:
-
Use separate, clearly labeled hazardous waste containers for different types of waste (e.g., solid waste, liquid waste, sharps).[7]
-
-
Solid Waste Disposal:
-
Collect all contaminated solid waste, including used gloves, disposable gowns, bench paper, and weighing papers, in a designated, sealed container labeled "Hazardous Waste."
-
-
Liquid Waste Disposal:
-
Collect unused or waste solutions of this compound in a sealed, chemical-resistant container labeled "Hazardous Waste" with the full chemical name.
-
Do not pour any chemical waste down the drain.[7]
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous liquid waste.
-
-
Arranging for Pickup:
-
Store sealed waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures to arrange for pickup by the Environmental Health and Safety (EHS) department.
-
Decision Logic for PPE Selection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aiha.org [aiha.org]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. This compound | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
